(Z)-3-Bromoacrylic acid chemical properties and structure
Stereoselective Synthesis, Characterization, and Utility in Pharmacophore Generation Executive Summary (Z)-3-Bromoacrylic acid (CAS: 10467-90-0) represents a critical halogenated building block in organic synthesis, part...
Author: BenchChem Technical Support Team. Date: February 2026
Stereoselective Synthesis, Characterization, and Utility in Pharmacophore Generation
Executive Summary
(Z)-3-Bromoacrylic acid (CAS: 10467-90-0) represents a critical halogenated building block in organic synthesis, particularly valuable for the construction of stereodefined acyclic systems and heterocycles. Unlike its thermodynamic counterpart, the (E)-isomer, the (Z)-isomer offers unique geometric constraints that are essential for specific ligand-protein binding interactions. This guide dissects the physicochemical profile, stereoselective synthesis, and handling protocols required to maintain the integrity of this labile intermediate during drug development workflows.
Section 1: Structural & Stereochemical Analysis
The utility of 3-bromoacrylic acid relies entirely on the purity of its stereochemistry. In biological systems, the difference between the cis (Z) and trans (E) geometries can result in orders of magnitude differences in potency.
1.1 Geometric Isomerism and Identification
The (Z)-isomer is characterized by the bromine atom and the carboxylic acid group residing on the same side of the double bond. This creates a steric clash that makes the (Z)-isomer generally less thermodynamically stable than the (E)-isomer, posing a risk of isomerization during heating or UV exposure.
Critical Analytical Differentiator:
H-NMR
Researchers must rely on scalar coupling constants (-values) to confirm batch purity.
(Z)-Isomer: Exhibits a vicinal coupling constant (
) of 7.0 – 9.5 Hz .
(E)-Isomer: Exhibits a vicinal coupling constant (
) of 13.0 – 15.0 Hz .
1.2 Physicochemical Profile
The following data aggregates standard values for the (Z)-isomer. Note the distinct melting point depression compared to the (E)-isomer, which serves as a quick purity check.
Property
Value / Description
Context for Researchers
Molecular Formula
CHBrO
MW: 150.96 g/mol
Melting Point
59 – 61 °C
significantly lower than (E)-isomer (~116 °C)
pKa
~3.8 (Predicted)
Stronger acid than acrylic acid due to inductive effect of Br
Solubility
Soluble in EtOH, EtO, HO
High water solubility requires careful extraction protocols
The synthesis of (Z)-3-bromoacrylic acid is a classic example of stereoselective anti-addition . The most robust route involves the hydrobromination of propiolic acid.
2.1 Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of the bromide ion on the protonated alkyne. To achieve the (Z)-configuration, the addition must follow an anti (trans) addition mechanism.
Step 1: Protonation of the propiolic acid triple bond.
Step 2: Nucleophilic attack of Br
from the side opposite to the added proton.
Outcome: The H and Br end up trans to each other, forcing the Carboxyl and Br groups to be cis (Z).
Figure 1: Stereoselective pathway for the synthesis of (Z)-3-bromoacrylic acid via anti-addition.
Section 3: Experimental Protocol
Objective: Synthesis of high-purity (Z)-3-bromoacrylic acid on a multigram scale.
Safety Warning: HBr is highly corrosive. Work in a fume hood. The product is a skin irritant.
3.1 Materials
Propiolic acid (98%+)
Hydrobromic acid (48% aq.)
Dichloromethane (DCM) or Diethyl Ether (for extraction)
Anhydrous Na
SO
3.2 Step-by-Step Methodology
Reaction Setup:
In a round-bottom flask equipped with a magnetic stir bar, charge Hydrobromic acid (48%, 3.0 equiv relative to propiolic acid).
Cool the solution to 0–5 °C using an ice bath. Rationale: Low temperature favors kinetic control and prevents thermal isomerization to the (E)-isomer.
Addition:
Add Propiolic acid dropwise over 30 minutes. Ensure the internal temperature does not exceed 10 °C.
Observation: The solution may darken slightly.
Digestion:
Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
Monitoring: Check reaction progress via TLC (visualize with KMnO
stain) or H-NMR of an aliquot. Look for the disappearance of the alkyne proton.
Work-up (Critical for Stereopurity):
Dilute the reaction mixture with water (1:1 volume).
Extract the aqueous layer with DCM (
). Note: Avoid prolonged exposure to light during extraction.
Combine organic layers and dry over anhydrous Na
SO.
Purification:
Concentrate the solvent under reduced pressure (Rotavap bath temp < 35 °C).
Recrystallization: If the crude solid contains (E)-isomer (detectable by NMR), recrystallize from water or a chloroform/hexanes mixture. The (Z)-isomer is less soluble in non-polar solvents than the (E)-isomer in some systems, but water recrystallization is often preferred for removing di-bromo impurities.
Section 4: Reactivity & Drug Development Applications
(Z)-3-Bromoacrylic acid serves as a bifunctional scaffold. It possesses an electrophilic alkene (Michael acceptor) and a reactive vinyl bromide handle.
4.1 Palladium-Catalyzed Cross-Coupling
The vinyl bromide moiety is an excellent substrate for Suzuki-Miyaura or Sonogashira couplings. This allows for the installation of the acrylic acid moiety onto complex aryl or heteroaryl cores while retaining the (Z)-geometry (provided mild conditions are used).
Suzuki Coupling: Reacts with Aryl-boronic acids to form (Z)-cinnamates.
Heck Reaction: Can serve as the alkene component, though regioselectivity (alpha vs beta) must be controlled.
4.2 Fragment-Based Drug Discovery (FBDD)
In FBDD, the carboxylic acid can be converted to an amide to target specific amino acid residues, while the bromine can be displaced or coupled to extend the pharmacophore.
Figure 2: Divergent synthetic utility of (Z)-3-bromoacrylic acid in medicinal chemistry.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643823, (Z)-3-Bromoacrylic acid. Retrieved from [Link]
Alder, K., et al. (Classic Methodology). Stereoselective addition of hydrogen halides to propiolic acid. (Note: While the original German literature is historic, modern adaptations are standard in organic synthesis textbooks).
Exploratory
Technical Guide: Sourcing, Validation, and Application of cis-3-Bromoacrylic Acid (CAS 1609-92-3)
Executive Summary cis-3-Bromoacrylic acid (Z-3-bromoacrylic acid) is a high-value, halogenated olefinic scaffold critical for the stereoselective synthesis of functionalized acrylates, heterocycles, and pharmaceutical in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
cis-3-Bromoacrylic acid (Z-3-bromoacrylic acid) is a high-value, halogenated olefinic scaffold critical for the stereoselective synthesis of functionalized acrylates, heterocycles, and pharmaceutical intermediates. Unlike its thermodynamic isomer (trans- or E-), the cis-isomer (Z-) possesses unique steric properties and reactivity profiles essential for constructing complex molecular architectures.
However, the supply chain for CAS 1609-92-3 is fraught with ambiguity. Commercial "stock" often degrades into mixtures of cis/trans isomers due to photo-isomerization or improper synthesis. This guide provides a self-validating framework for researchers to source, verify, and utilize this reagent with high fidelity.
Part 1: Chemical Identity & Stereochemical Criticality
The distinction between the cis (Z) and trans (E) isomers is not merely academic; it dictates the trajectory of downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and metabolic inhibition studies.
Nomenclature and CAS Registry Precision
Researchers must rigorously distinguish between the specific isomer and the generic entry.
Chemical Name
Stereochemistry
CAS Registry Number
Physical State
(Z)-3-Bromoacrylic acid
cis
1609-92-3
White to off-white solid
(E)-3-Bromoacrylic acid
trans
6213-89-4
Crystalline solid
3-Bromoacrylic acid
Unspecified (Mixture)
7077-05-6
Variable
Critical Warning: Many "Bulk Chemical" suppliers list CAS 7077-05-6 but label it as "3-Bromoacrylic acid." Without a Certificate of Analysis (CoA) specifying isomeric purity, assume the product is a mixture (typically 60:40 E/Z favoring the thermodynamic trans product).
Part 2: Sourcing Strategy & Supplier Qualification
Because CAS 1609-92-3 is kinetically less stable than the trans-isomer, it is frequently a "Custom Synthesis" item rather than a shelf-stable commodity.
The "Specification Sheet" Directive
Do not simply issue a Purchase Order. You must attach a Quality Specification Sheet requiring the following:
Isomeric Purity:
97% cis-isomer (determined by H-NMR).
Polymorphic Stability: Free of amorphous degradation products.
Packaging: Light-resistant (amber) glass, stored at -20°C.
Freshness: Re-test date within 6 months of receipt.
Synthesis Pathway Implications
Understanding the synthesis informs the impurity profile. The industrial route typically involves the stereoselective addition of hydrogen bromide (HBr) to propiolic acid.
Kinetic Control: Favors cis-addition (anti-Markovnikov) under specific solvent conditions.
Thermodynamic Drift: Acid-catalyzed isomerization converts the cis product to trans over time or with heat.
Part 3: Validation Protocol (Self-Validating System)
Trusting the label on a halogenated acrylic acid is a procedural error. Upon receipt, the material must be validated using Proton NMR (
H-NMR). This is the only definitive method to distinguish the cis (Z) from the trans (E) isomer based on the Karplus relationship.
The J-Coupling Standard
The vicinal coupling constant (
) is the gold standard for assignment.
cis (Z) Coupling: Protons are on the same side.
.
trans (E) Coupling: Protons are on opposite sides.
.
Validation Workflow Diagram
Figure 1: Decision tree for validating stereochemical purity using
H-NMR coupling constants.
Part 4: Handling, Stability, and Storage
The cis-isomer is photolabile. Exposure to UV light or ambient lab lighting for extended periods will catalyze the isomerization to the trans-form.
Storage Protocols
Container: Amber borosilicate glass vials with Teflon-lined caps.
Temperature: Long-term storage at -20°C. Short-term (active use) at 4°C.
Atmosphere: Store under Argon or Nitrogen to prevent oxidative degradation of the alkene.
Safety Considerations
cis-3-Bromoacrylic acid is a potent alkylating agent.
Mechanism: It acts as a Michael acceptor, reacting irreversibly with cysteine residues in proteins.
PPE: Double nitrile gloves and a fume hood are mandatory. It is corrosive to skin and mucous membranes.[1]
Part 5: Synthetic Utility & Applications[3]
The primary value of CAS 1609-92-3 lies in its ability to transfer the cis-acrylate motif into complex molecules via transition metal catalysis.
Palladium-Catalyzed Cross-Coupling
The bromine atom is a facile handle for Pd(0) oxidative addition.
Sonogashira Coupling: Reacts with terminal alkynes to form conjugated enynes with retained Z-geometry.
Suzuki-Miyaura Coupling: Reacts with boronic acids. Note: The reaction conditions (base, heat) must be mild to prevent isomerization of the starting material or product.
Synthetic Decision Matrix
Figure 2: Synthetic divergence pathways preserving the Z-alkene geometry.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643795, (Z)-3-Bromoacrylic acid. Retrieved from [Link][2][3]
Chemistry LibreTexts (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
Mechanism of Action: (Z)-3-Bromoacrylic Acid Dehalogenase Inhibitors
The following technical guide details the mechanism of action for inhibitors of (Z)-3-bromoacrylic acid dehalogenase (specifically identified as cis-3-chloroacrylic acid dehalogenase or cis-CaaD ), focusing on mechanism-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action for inhibitors of (Z)-3-bromoacrylic acid dehalogenase (specifically identified as cis-3-chloroacrylic acid dehalogenase or cis-CaaD ), focusing on mechanism-based inactivation by acetylenic analogues.
An In-Depth Technical Guide for Drug Discovery & Enzymology
(Z)-3-bromoacrylic acid dehalogenase (cis-CaaD) is a bacterial enzyme critical for the biodegradation of halogenated environmental pollutants, specifically the nematocide 1,3-dichloropropene.[2] Unlike typical hydrolytic dehalogenases that utilize an aspartate nucleophile, cis-CaaD belongs to the tautomerase superfamily , utilizing an N-terminal proline (Pro-1) as the catalytic nucleophile/base.
Inhibition of cis-CaaD is achieved through mechanism-based inactivation (suicide inhibition). The most potent inhibitors, such as 3-bromopropiolic acid , act as latent substrates. They are processed by the enzyme's hydratase activity into highly reactive acyl halide intermediates, which subsequently form a covalent bond with the active site Pro-1, permanently disabling the enzyme.
Molecular Mechanism of the Target Enzyme (cis-CaaD)
To understand the inhibition, one must first grasp the unique "hydration-decomposition" catalytic cycle of the native enzyme.
Active Site Architecture
The active site is defined by a specific constellation of residues:
Pro-1: The N-terminal proline acts as the central catalytic base/nucleophile. Its pKa (9.2) is perturbed to allow it to function as a general acid/base.
Glu-114: Functions as a general base to activate the attacking water molecule.
Arg-70 & Arg-73: These residues bind the carboxylate group of the substrate, orienting it and polarizing the
-unsaturated system to facilitate nucleophilic attack.
His-28 & Tyr-103: Assist in substrate positioning and transition state stabilization.
The Native Catalytic Cycle
Substrate Binding: (Z)-3-bromoacrylic acid binds, anchored by Arg-70/Arg-73.
Activation: Glu-114 activates a water molecule.
Nucleophilic Attack: The activated water attacks the
-carbon (C3) of the acrylate.
Protonation: Pro-1 donates a proton to the
-carbon (C2), stabilizing the transition state.
Collapse: The tetrahedral intermediate collapses, eliminating bromide (
) and generating malonate semialdehyde.
Mechanism of Inhibition: 3-Bromopropiolic Acid[1][2][3][4][5]
The inhibitor 3-bromopropiolic acid serves as a structural analogue of the substrate but contains a triple bond (alkyne) instead of the double bond. This alteration hijacks the enzyme's catalytic machinery.
Step 1: Recognition and Binding
The inhibitor binds to the active site with high affinity (
) due to its structural similarity to (Z)-3-bromoacrylic acid. The carboxylate group interacts with Arg-70 and Arg-73, positioning the C3-bromoalkyne moiety near the catalytic water and Pro-1.
Step 2: Bioactivation (Lethal Synthesis)
The enzyme attempts to process the inhibitor as a normal substrate:
Hydration: Glu-114 activates a water molecule which attacks the C3 position of the alkyne.
Intermediate Formation: This hydration generates an unstable enol intermediate (3-bromo-3-hydroxyacrylic acid).
Tautomerization/Elimination: Unlike the natural substrate, this intermediate spontaneously rearranges or eliminates HBr to form a highly reactive electrophile, identified as 3-oxopropionyl bromide (an acyl halide) or a related ketene species.
Step 3: Covalent Inactivation
The reactive acyl bromide intermediate is not released. Instead, it immediately reacts with the adjacent nucleophilic nitrogen of Pro-1 .
Reaction: Acylation of the Pro-1 secondary amine.
Result: Formation of a stable covalent adduct (N-malonyl-Pro-1 or similar 3-oxopropanoate adduct).
Outcome: The enzyme is irreversibly inactivated (
), as the catalytic Pro-1 is capped and can no longer participate in proton transfer or substrate activation.
Alternative Inhibitors: Epoxides
(R)-Oxirane-2-carboxylate acts as an affinity label. It binds to the active site and undergoes nucleophilic attack by the Pro-1 nitrogen on the epoxide ring, leading to ring-opening and covalent attachment of a 2-hydroxypropanoate moiety.
Visualization: Catalytic vs. Inhibition Pathways
The following diagram contrasts the productive catalytic cycle with the suicide inhibition pathway.
Figure 1: Comparative pathways of (Z)-3-bromoacrylic acid turnover versus mechanism-based inactivation by 3-bromopropiolate.
Experimental Protocols
Enzyme Activity Assay (Bromide Release)
This assay quantifies the release of bromide ions (
) during the hydrolysis of (Z)-3-bromoacrylic acid.
Reagents:
Buffer: 10 mM Sodium Phosphate, pH 9.0 (optimal for cis-CaaD).
Incubate purified cis-CaaD (10-50 nM) with substrate at 25°C.
Aliquot samples at 30-second intervals into the colorimetric reagent.
Measure Absorbance at 460 nm.
Validation: Linear increase in
indicates productive turnover.
Determination of Inactivation Kinetics (
and
)
To characterize the inhibitor, you must determine the pseudo-first-order rate constants of inactivation.
Incubation:
Prepare reaction mixtures containing cis-CaaD (1
M) and varying concentrations of 3-bromopropiolic acid (e.g., 0, 5, 10, 20, 50 M).
Sampling:
At defined time points (
min), remove an aliquot.
Dilute the aliquot 100-fold into a standard assay mixture (containing high concentration of natural substrate) to measure remaining activity.
Data Analysis:
Plot
vs. Time for each inhibitor concentration. The slope gives .
Plot
vs. [Inhibitor]. Fit to the equation:
Output:
(binding affinity) and (max inactivation rate).
Mass Spectrometry Confirmation of Adduct
Reaction: Incubate cis-CaaD with excess inhibitor for 1 hour.
Digestion: Digest the protein with Trypsin.
Analysis: Analyze peptides via MALDI-TOF or LC-MS/MS.
Target: Look for the N-terminal peptide mass shift corresponding to the addition of the inhibitor moiety (e.g., +70 Da for 3-oxopropanoate adduct minus leaving groups).
Data Summary: Kinetic Parameters
The following table summarizes typical kinetic values for cis-CaaD interactions.
Compound
Role
/ (M)
/ ()
Mechanism
(Z)-3-Bromoacrylic acid
Substrate
15
4.5
Normal Hydrolysis
3-Bromopropiolic acid
Inhibitor
20
0.2
Mechanism-Based (Covalent)
(R)-Oxirane-2-carboxylate
Inhibitor
150
N/A
Affinity Label (Covalent)
Note: Values are representative of CaaD family enzymes; precise values depend on the specific bacterial source (e.g., Pseudomonas pavonaceae).
References
Structural and Mechanistic Analysis of trans-3-Chloroacrylic Acid Dehalogenase Activity.
Source: NIH / PubMed Central
[Link]
Key Insight: Elucidation of the hydration mechanism and identification of Pro-1 as the catalytic nucleophile.
Resolution of the Uncertainty in the Kinetic Mechanism for the trans-3-Chloroacrylic Acid Dehalogenase-catalyzed Reaction.
Source: NIH / PubMed Central
[Link]
Key Insight: Confirmation of 3-bromopropiolic acid as a mechanism-based inhibitor and the role of the acyl bromide intermediate.[2]
Crystal Structures of Native and Inactivated cis-3-Chloroacrylic Acid Dehalogenase.
Source: NIH / PubMed Central
[Link]
Key Insight: Structural proof of the covalent adduct on Pro-1 using epoxide and propiolate inhibitors.
Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates.
Source: PubMed
[Link]
Key Insight: Detailed kinetic characterization of the inactivation by 3-halopropiolic acids.
Difference between (Z)-3-bromoacrylic acid and (E)-isomer
Stereochemical Control, Synthesis, and Application in Medicinal Chemistry Executive Summary In drug discovery, the rigidification of flexible linkers is a primary strategy to improve potency and metabolic stability. 3-Br...
Author: BenchChem Technical Support Team. Date: February 2026
Stereochemical Control, Synthesis, and Application in Medicinal Chemistry
Executive Summary
In drug discovery, the rigidification of flexible linkers is a primary strategy to improve potency and metabolic stability. 3-Bromoacrylic acid serves as a critical C3-synthon for introducing fixed olefinic geometry into pharmacophores. However, the distinction between the (Z)-isomer (cis) and (E)-isomer (trans) is not merely structural—it dictates the trajectory of palladium-catalyzed cross-coupling, the topology of the resulting drug candidate, and the physical behavior of the intermediate.
This guide provides a definitive technical analysis of these two isomers, focusing on their spectroscopic differentiation, stereoselective synthesis, and divergent reactivity profiles in high-value medicinal chemistry workflows.
Structural & Physical Characterization
The primary challenge in working with 3-bromoacrylic acid is the rapid identification of isomeric purity. Reliance on melting point alone is often insufficient due to the potential for polymorphic variations and impurities. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for validation.
1.1 The "First Principles" of Differentiation
The scalar coupling constant (
) between the vinylic protons is the definitive metric. According to the Karplus relationship, the dihedral angle differences between cis and trans protons result in distinct coupling magnitudes.
Feature
(Z)-3-Bromoacrylic Acid
(E)-3-Bromoacrylic Acid
Stereochemistry
cis (Br and COOH on same side)
trans (Br and COOH on opposite sides)
H NMR Coupling ()
6.0 – 9.5 Hz
13.0 – 15.0 Hz
Dipole Moment
Higher (Vectors additive)
Lower (Vectors opposing)
Thermodynamic Stability
Kinetic Product (Less Stable)
Thermodynamic Product (More Stable)
Steric Profile
Congested (Br/COOH clash)
Relaxed
Key Insight: The (Z)-isomer is prone to photo-isomerization. Samples stored in clear glass on a benchtop will slowly equilibrate to the thermodynamically stable (E)-isomer. Always store (Z)-3-bromoacrylic acid in amber vials at -20°C.
Stereoselective Synthesis Pathways
Achieving high isomeric purity requires exploiting the mechanistic differences between kinetic and thermodynamic control during the hydrobromination of propiolic acid.
2.1 Mechanistic Divergence
The addition of hydrogen bromide (HBr) to propiolic acid can proceed via two distinct pathways:
Anti-Addition (Stereoelectronic Control): Yields the (E)-isomer.
Syn-Addition (Surface/Solvent Control): Yields the (Z)-isomer.
Figure 1: Divergent synthesis pathways. The (Z)-isomer is kinetically accessible but labile, converting to the (E)-isomer under thermodynamic stress.
Differential Reactivity in Cross-Coupling
For the medicinal chemist, the utility of these isomers lies in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).
3.1 The Stereoretention Rule
In general, Pd-catalyzed cross-couplings of alkenyl halides proceed with retention of configuration .
(Z)-Bromide
(Z)-Product
(E)-Bromide
(E)-Product
However, the (Z)-isomer presents a specific challenge: Steric Inhibition .
The oxidative addition of Pd(0) into the C-Br bond of the (Z)-isomer is often slower than the (E)-isomer because the bulky carboxylic acid group shields the reaction site. Furthermore, the resulting (Z)-alkenyl palladium species is sterically crowded, which can retard the transmetallation step.
Experimental Consequence:
For (E)-Isomers: Standard conditions (Pd(PPh
), NaCO) usually suffice.
For (Z)-Isomers: Highly active catalyst systems (e.g., Pd(dppf)Cl
or Buchwald precatalysts like XPhos Pd G2) are often required to force the reaction to completion before thermal isomerization occurs.
Figure 2: The catalytic bottleneck. The (Z)-isomer forms a crowded Pd-intermediate, increasing the risk of isomerization if the catalytic cycle is sluggish.
Experimental Protocols
Protocol A: Stereoselective Synthesis of (Z)-3-Bromoacrylic Acid
Based on kinetic control principles.
Setup: Equip a 3-neck round-bottom flask with a thermometer and an addition funnel. Cool to 0°C using an ice/salt bath.
Reagent: Charge the flask with 48% aqueous HBr (3.0 equiv).
Addition: Add Propiolic acid (1.0 equiv) dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent thermodynamic equilibration.
Reaction: Stir at 0°C for 2 hours, then allow to warm slowly to 15°C over 4 hours.
Workup: Extract with diethyl ether (3x). Dry combined organics over MgSO
.
Purification: Recrystallize immediately from cold hexanes/CHCl
.
Validation: Check
H NMR. Vinylic protons should show Hz.
Protocol B: Suzuki-Miyaura Coupling of (Z)-Isomer (Retention Conditions)
Optimized to prevent isomerization.
System: Degas all solvents (THF/Water 4:1) with Argon for 30 mins. Oxygen promotes homocoupling and catalyst decomposition.
[2]·DCM (3 mol%) - Chosen for large bite angle and stability.
Base: Cs
CO (3.0 equiv) - Mild bases like bicarbonate may be too slow.
Execution: Heat to 60°C (Do not reflux aggressively). Monitor by HPLC every hour.
Endpoint: Stop immediately upon consumption of bromide. Prolonged heating after conversion promotes Z
E isomerization of the product.
Pharmaceutical Implications
The choice of isomer has profound effects on the biological activity of the final molecule:
Bioisosteres: (Z)-3-bromoacrylic acid derivatives often mimic the cis-peptide bond or specific turn motifs in proteins, whereas (E)-isomers mimic extended peptide chains.
Metabolic Activation: Haloacrylic acids can be Michael acceptors. The (Z)-isomer, being higher energy, is often more electrophilic and reactive toward glutathione (GSH) in metabolic assays compared to the (E)-isomer.
References
PubChem. (Z)-3-Bromoacrylic acid | C3H3BrO2.[1] National Library of Medicine.[1] [Link][1]
Kuang, C., et al. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Organic Chemistry Portal. [Link]
Iowa State University. NMR Coupling Constants Guide. Chemical Instrumentation Facility. [Link]
An In-Depth Technical Guide to (Z)-3-Bromoacrylic Acid: Synthesis, Reactivity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals Introduction (Z)-3-Bromoacrylic acid, a halogenated unsaturated carboxylic acid, serves as a versatile and highly reactive building block in organic synthes...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Bromoacrylic acid, a halogenated unsaturated carboxylic acid, serves as a versatile and highly reactive building block in organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid, a vinyl bromide, and a Z-configured double bond, makes it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of (Z)-3-bromoacrylic acid, detailing its chemical identity, physicochemical properties, synthesis, key reactions, and its emerging role in drug discovery and development.
Chemical Identity and Nomenclature
The precise identification and nomenclature of a chemical entity are paramount for clear scientific communication and regulatory compliance.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (2Z)-3-bromoprop-2-enoic acid .
Synonyms
(Z)-3-Bromoacrylic acid is also known by several other names in the chemical literature and commercial catalogs. These synonyms are crucial to recognize when conducting literature searches and sourcing the material.
(Z)-3-bromoprop-2-enoic acid
cis-3-Bromoacrylic acid
(2Z)-3-Bromo-2-propenoic acid
Methotrexate Impurity 66
Methotrexate Impurity SM3Z6
Physicochemical Properties
A thorough understanding of the physicochemical properties of (Z)-3-bromoacrylic acid is essential for its safe handling, storage, and effective use in chemical reactions.
Property
Value
Source
Molecular Formula
C₃H₃BrO₂
PubChem CID 643795
Molecular Weight
150.96 g/mol
PubChem CID 643795
Appearance
White to off-white crystalline solid
Melting Point
113.5-114.5 °C
ChemicalBook
Boiling Point
222.4±13.0 °C (Predicted)
ChemicalBook
pKa
3.31±0.25 (Predicted)
ChemicalBook
CAS Number
1609-92-3
Simson Pharma
Synthesis of (Z)-3-Bromoacrylic Acid
The stereoselective synthesis of (Z)-3-bromoacrylic acid is critical to ensure the desired stereochemistry in subsequent reactions. A common and reliable laboratory-scale method involves the hydrobromination of propiolic acid.
Synthesis via Hydrobromination of Propiolic Acid
This method relies on the anti-addition of hydrogen bromide across the triple bond of propiolic acid, which preferentially yields the (Z)-isomer.[2]
Reaction Scheme:
Figure 1: Synthesis of (Z)-3-Bromoacrylic Acid.
Experimental Protocol:
Dissolution: Dissolve propiolic acid in a suitable solvent, such as glacial acetic acid.
Addition of HBr: Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid at a controlled temperature, typically with cooling to manage the exothermic reaction.
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the point of complete consumption of the starting material.
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization to obtain pure (Z)-3-bromoacrylic acid.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like acetic acid facilitates the dissolution of the polar propiolic acid and stabilizes the charged intermediates. The controlled addition of HBr is crucial to prevent side reactions and ensure the desired stereoselectivity. The aqueous work-up removes unreacted HBr and other water-soluble impurities.
Key Reactions and Mechanistic Insights
The reactivity of (Z)-3-bromoacrylic acid is dominated by its electrophilic double bond and the presence of the bromine atom, making it an excellent substrate for nucleophilic addition and substitution reactions.
Michael Addition
(Z)-3-Bromoacrylic acid is a competent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles at the β-position.[3] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
General Mechanism of Michael Addition:
The reaction proceeds via a three-step mechanism:
Nucleophile Attack: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system.[2]
Enolate Formation: This addition breaks the π-bond, and the resulting negative charge is stabilized by delocalization onto the carboxylate group, forming an enolate intermediate.[2]
Protonation: The enolate is then protonated to yield the final 1,4-adduct.[2]
Figure 2: Generalized Michael Addition Workflow.
Enzyme Inhibition
(Z)-3-Bromoacrylic acid has been shown to be a potent irreversible inhibitor of certain enzymes, such as dehalogenases.[4] The mechanism of inhibition involves the reaction of the electrophilic double bond with nucleophilic residues in the enzyme's active site, forming a covalent adduct.[4] This covalent modification prevents the enzyme from carrying out its normal catalytic function.[4]
Applications in Drug Development
The unique reactivity of (Z)-3-bromoacrylic acid makes it a valuable intermediate in the synthesis of pharmaceutical compounds.[1] While specific examples of marketed drugs directly synthesized from (Z)-3-bromoacrylic acid are not extensively documented in publicly available literature, its structural motif is present in various bioactive molecules and complex drug intermediates. Its ability to introduce a three-carbon chain with a carboxylic acid and a reactive handle (the bromine atom) is of significant interest to medicinal chemists for lead optimization and the construction of novel drug scaffolds.
For instance, acrylic acid derivatives are integral to the structure of many pharmaceuticals, and the bromo-substituent on (Z)-3-bromoacrylic acid provides a site for further functionalization through cross-coupling reactions or nucleophilic substitution, allowing for the rapid generation of diverse compound libraries for screening.
Spectroscopic Characterization
The identity and purity of (Z)-3-bromoacrylic acid can be confirmed by standard spectroscopic techniques.
Technique
Expected Chemical Shifts / Peaks
¹H NMR
The olefinic protons will appear as doublets in the range of 6.0-7.5 ppm. The coupling constant (J-value) between these two protons will be characteristic of a cis relationship (typically < 10 Hz). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR
The carbonyl carbon will resonate around 165-175 ppm. The olefinic carbons will appear in the region of 120-140 ppm.
FTIR (cm⁻¹)
A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A strong C=O stretch will be present around 1700-1725 cm⁻¹. A C=C stretch will be observed around 1620-1640 cm⁻¹.
Safe Handling, Storage, and Disposal
As with all halogenated organic acids, (Z)-3-bromoacrylic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[5]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[5]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is generally considered hazardous waste and should not be disposed of in regular trash or down the drain.
Conclusion
(Z)-3-Bromoacrylic acid is a valuable and versatile synthetic intermediate with significant potential in organic synthesis, particularly in the field of drug development. Its well-defined stereochemistry and trifunctional nature allow for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in the research and development of new chemical entities.
References
Journal of the Chemical Society B: Physical Organic. (1968). Addition to unsaturated carbonyl compounds. Part I. The addition of hydrogen halides to propiolic acid. Retrieved from [Link]
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
Google Patents. (2002). Process for preparing 3-bromopropionic acid.
ResearchGate. (2008). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]
Google Patents. (1994). Process for the preparation of 2,3-dibromopropionyl chloride.
Redox. (2021). Safety Data Sheet Acrylic Acid. Retrieved from [Link]
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Poly(acrylic acid). Retrieved from [Link]
PubChem. (Z)-3-Bromoacrylic acid. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Pearson+. (2024). What is the major product obtained from the addition of HBr to ea... | Study Prep. Retrieved from [Link]
ResearchGate. (2002). Regiochemical variation in the electrophilic addition of HBr to 1-phenylprop-1-yne. Retrieved from [Link]
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
UCLA Chemistry and Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
Pearson. (2024). What is the major product obtained from the addition of HBr to the following compound?. Retrieved from [Link]
ResearchGate. (2012). Infrared spectrum of a polyacrylic acid thin films deposited with a... Retrieved from [Link]
ResearchGate. (2021). Synthetic Approaches to the New Drugs Approved During 2020. Retrieved from [Link]
ResearchGate. (2013). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.. Retrieved from [Link]
Biological Activity and Enzymatic Processing of cis-3-Haloacrylic Acids in Bacteria
[1][2][3][4] Executive Summary cis-3-Haloacrylic acids (specifically chloro- and bromo- derivatives) are critical metabolic intermediates in the bacterial degradation of halogenated environmental pollutants, most notably...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary
cis-3-Haloacrylic acids (specifically chloro- and bromo- derivatives) are critical metabolic intermediates in the bacterial degradation of halogenated environmental pollutants, most notably the nematocide 1,3-dichloropropene.[1][2][3][4][5] While chemically stable, these compounds are efficiently detoxified by specialized bacterial enzymes belonging to the tautomerase superfamily.
This technical guide details the biological activity of these acids, focusing on their enzymatic conversion by cis-3-chloroacrylic acid dehalogenase (cis-CaaD).[1][2][3] It explores the unique catalytic mechanism utilizing an N-terminal proline, provides kinetic data comparing halogenated substrates, and outlines rigorous experimental protocols for assaying their biological turnover.
Chemical & Mechanistic Foundations
Structural Context
cis-3-Haloacrylic acids are small,
-unsaturated carboxylic acids. In biological systems, they primarily arise as intermediates in the catabolism of 1,3-dichloropropene by soil bacteria such as Pseudomonas pavonaceae and Corynebacterium species.
Analogue: cis-3-Bromoacrylic acid (often used as a mechanistic probe)
Reactivity: The C-3 carbon is electrophilic, but the vinylic halogen bond is strong, requiring specialized enzymatic activation for hydrolytic cleavage.
The Dehalogenation Mechanism
The conversion of cis-3-haloacrylic acid to malonate semialdehyde is catalyzed by cis-CaaD.[1][2][4][5][7][8] Unlike many dehalogenases that employ an aspartate or histidine nucleophile, cis-CaaD utilizes an N-terminal Proline (Pro-1) in a general acid/base mechanism.[9]
Key Mechanistic Steps:
Activation: Glu-114 activates a water molecule for nucleophilic attack at the
-carbon (C-3).
Polarization: Arg-70, Arg-73, and His-28 bind the carboxylate tail, polarizing the double bond to accept the nucleophile.[3][4]
Hydration: Water attacks C-3, forming an aci-carboxylate intermediate.[4]
Protonation: Pro-1 (acting as a general acid) donates a proton to the
Collapse: Elimination of the halide (Cl⁻ or Br⁻) yields malonate semialdehyde.[2][8][10]
Figure 1: Catalytic cycle of cis-CaaD showing the hydration-initiated dehalogenation pathway.
Enzymatic Landscapes: cis-CaaD vs. CaaD
While both cis- and trans-3-chloroacrylic acids are degraded in the same pathway, they require distinct enzymes.[3] This specificity is crucial for researchers designing isomer-specific probes.
Structural Comparison
Feature
cis-CaaD
CaaD (trans-specific)
Quaternary Structure
Homotrimer ()
Heterohexamer ()
Subunit Size
~149 residues
: 75 aa, : 70 aa
Catalytic Residue
Pro-1 (N-terminal)
Pro-1 (N-terminal)
Active Site Loop
Closed loop (residues 32-38)
Open/Different conformation
Superfamily
Tautomerase Superfamily
Tautomerase Superfamily
Kinetic Profiles
The following table summarizes kinetic parameters for cis-CaaD from P. pavonaceae 170. Note the influence of buffer composition; bicarbonate acts as a competitive inhibitor, likely mimicking the carboxylate substrate.[11]
Table 1: Steady-State Kinetic Parameters of cis-CaaD
Substrate
Buffer System (pH 9.0)
(M)
(s)
(Ms)
cis-3-Chloroacrylic acid
20 mM NaHPO
~12
~5.5
cis-3-Chloroacrylic acid
20 mM NaHCO
~18
~2.5
cis-3-Bromoacrylic acid
20 mM NaHPO
~12
~5.5
cis-3-Bromoacrylic acid
20 mM NaHCO
~20
~2.5
Data synthesized from Poelarends et al. and subsequent kinetic studies (see References).
Experimental Methodologies
To ensure reproducibility (Trustworthiness), the following protocols utilize self-validating controls. The UV-based assay is the industry standard for monitoring this activity due to the distinct spectral properties of the conjugated double bond.
Protocol: Spectrophotometric Activity Assay
Principle: cis-3-Haloacrylic acids absorb strongly at 224 nm due to the
-unsaturation. Conversion to malonate semialdehyde breaks this conjugation, resulting in a decrease in absorbance.
Reagents:
Assay Buffer: 20 mM Na
HPO, pH 9.0 (Do not use bicarbonate unless testing inhibition).
Substrate Stock: 10 mM cis-3-chloroacrylic acid in water (neutralized to pH 7.0 with NaOH).
Enzyme: Purified cis-CaaD (diluted to ~2
M).
Workflow:
Blanking: Equilibrate 990
L of Assay Buffer in a quartz cuvette at 22°C. Blank the spectrophotometer.
Substrate Addition: Add 10
L of Substrate Stock (Final conc: 100 M). Mix by inversion. Record initial absorbance ( should be ~0.8–1.0).
(for the difference between substrate and product).
Protocol: Chemical Quench & Product Analysis
For validating the release of halide ions (Cl⁻/Br⁻), ion chromatography (IC) is required.[11]
Figure 2: Dual-pathway validation workflow for confirming dehalogenase activity.
Inhibition & Drug Development Implications
Mechanism-Based Inactivation
cis-3-Haloacrylic acids and their alkynyl analogues (e.g., 3-bromopropiolate) are potent tools for probing active sites.
Suicide Inhibition: 2,3-Butadienoate (an allene) acts as a suicide substrate for cis-CaaD. It is processed to an intermediate that covalently modifies Pro-1, permanently inactivating the enzyme.
Relevance: This covalent modification strategy is applicable to drug design targeting other tautomerase superfamily members involved in bacterial virulence (e.g., Macrophage Migration Inhibitory Factor homologs).
Engineering for Bioremediation
The stability of the carbon-halogen bond in cis-3-chloroacrylic acid makes it a persistent pollutant intermediate.
Enzyme Engineering: Directed evolution of cis-CaaD has focused on broadening its substrate specificity to degrade highly chlorinated propenes found in agricultural runoff.
Pathway Integration: Co-expression of cis-CaaD with upstream dehalogenases (DhaA) allows for the creation of complete metabolic pathways for converting toxic fumigants into harmless acetaldehyde.
References
Poelarends, G. J., et al. (2001).[9] "The specificities of the cis- and trans-3-chloroacrylic acid dehalogenases from the 1,3-dichloropropene-utilizing bacterium Pseudomonas pavonaceae 170." Applied and Environmental Microbiology. Link
de Jong, R. M., et al. (2007). "Structure and mechanism of cis-3-chloroacrylic acid dehalogenase: a unique member of the tautomerase superfamily." EMBO Journal. Link
Sevastik, R., et al. (2009).[7] "Reaction mechanism of cis-3-chloroacrylic acid dehalogenase: a theoretical study." Biochemistry. Link
Wang, S. C., et al. (2009). "Pre-steady-state kinetic analysis of cis-3-chloroacrylic acid dehalogenase." Biochemistry. Link
Poelarends, G. J., & Whitman, C. P. (2004). "Evolution of enzymatic activity in the tautomerase superfamily: mechanistic and structural consequences of the L8R mutation in 4-oxalocrotonate tautomerase." Biochemistry. Link
Stereoselective synthesis of (Z)-3-bromoacrylic acid from propiolic acid
Abstract & Strategic Utility (Z)-3-Bromoacrylic acid is a high-value synthon in medicinal chemistry, serving as a stereodefined "masked" alkyne or a substrate for transition-metal-catalyzed cross-coupling reactions (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Utility
(Z)-3-Bromoacrylic acid is a high-value synthon in medicinal chemistry, serving as a stereodefined "masked" alkyne or a substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura). Unlike its (E)-isomer, the (Z)-isomer allows for the construction of cis-alkene motifs found in various natural products and bioactive peptidomimetics.[1]
This Application Note details the stereoselective synthesis of (Z)-3-bromoacrylic acid from propiolic acid using a concentrated hydrobromic acid protocol. We prioritize the ionic nucleophilic addition mechanism over radical pathways to ensure high (Z)-selectivity (kinetic control) and minimize the formation of the thermodynamically stable (E)-isomer.[1]
Mechanistic Theory: The "Why" of Stereocontrol
To achieve high stereochemical fidelity, one must understand the competing mechanisms governing the addition of HBr to electron-deficient alkynes.[1]
The Selectivity Challenge
Radical Addition: Under radical conditions (light, peroxides), HBr addition is often anti-Markovnikov but suffers from poor stereocontrol, frequently yielding mixtures or the thermodynamic (E)-isomer.
Ionic Addition (Target Pathway): In concentrated aqueous acid, the reaction proceeds via a nucleophilic attack by the bromide ion.[1]
The Kinetic Control Pathway (Anti-Addition)
Propiolic acid contains an electron-withdrawing carboxyl group, which polarizes the triple bond, making the
-carbon electrophilic.[1] The reaction does not proceed via a simple carbocation intermediate (which would lead to mixtures).[1] Instead, it follows an Ad_N (Nucleophilic Addition) mechanism:
Activation: The carboxyl group may be protonated, or the system is simply activated by the highly polar solvent medium.[1]
The following diagram illustrates the pathway enforcing (Z)-selectivity.
Figure 1: Mechanistic pathway showing the nucleophilic anti-addition of HBr to propiolic acid, yielding the (Z)-isomer as the kinetic product.[1]
Experimental Protocol
Safety Warning: Propiolic acid is highly corrosive, a lachrymator, and flammable. Hydrobromic acid (48%) is a severe corrosive. All operations must be performed in a functioning fume hood with full PPE (neoprene gloves, goggles, face shield).
Materials
Substrate: Propiolic acid (95%+)
Reagent: Hydrobromic acid (48% aq., ACS reagent)
Solvent: Water (if dilution is necessary, though usually neat HBr is used)
Equipment: Round-bottom flask, reflux condenser, temperature probe, ice bath.
Step-by-Step Procedure
This protocol is optimized to favor kinetic control (Z-isomer) while suppressing thermodynamic equilibration.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath (
).
Acid Charge: Charge the flask with 48% Hydrobromic Acid (50 mL, approx. 440 mmol).
Substrate Addition: Add Propiolic Acid (10.0 g, 143 mmol) dropwise to the cold HBr over 15 minutes.
Note: The reaction is exothermic.[1] Maintain internal temperature
Seed with a pure crystal of (Z)-acid if available; ensure slow cooling.
References
Vaughan, T. H.; Vogt, R. R.; Nieuwland, J. A. "The Preparation and Properties of the 3-Bromoacrylic Acids."[1] Journal of the American Chemical Society, 1934 , 56, 2120.
Bowden, K.; Heilbron, I. M.; Jones, E. R. H.; Weedon, B. C. L. "Researches on Acetylenic Compounds. Part I. The Preparation of Acetylenic Ketones and Acids."[1] Journal of the Chemical Society, 1946 , 39. [1]
Backer, H. J.; Beets, A. E. "La Structure des Acides
-Halogeno-acryliques." Recueil des Travaux Chimiques des Pays-Bas, 1935, 54, 370. (Foundational work on stereochemistry of haloacrylic acids).
BenchChem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." Application Guide, 2025 .[3]
PubChem. "(Z)-3-Bromoacrylic acid Compound Summary." National Library of Medicine.
Application Note and Protocol for the Covalent Modification of CAD with (Z)-3-bromoacrylic acid
Introduction The multifunctional protein CAD is a cornerstone of de novo pyrimidine biosynthesis in mammalian cells, catalyzing the first three steps of this essential pathway.[1] It comprises four enzymatic domains: glu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The multifunctional protein CAD is a cornerstone of de novo pyrimidine biosynthesis in mammalian cells, catalyzing the first three steps of this essential pathway.[1] It comprises four enzymatic domains: glutaminase (GLN), carbamoyl phosphate synthetase II (CPSII), aspartate transcarbamoylase (ATC), and dihydroorotase (DHO). Given its critical role in cell proliferation, CAD is a significant target in drug discovery, particularly in oncology. The targeted covalent modification of proteins offers a powerful approach to modulate their function and provides a route to developing highly specific and potent inhibitors.[2]
This document provides a comprehensive protocol for the covalent modification of the CAD protein with (Z)-3-bromoacrylic acid. This small molecule is an electrophilic agent that can react with nucleophilic residues on a protein surface. The primary mechanism of this modification is anticipated to be a Michael addition reaction, with the thiol group of cysteine residues being the most probable target under controlled pH conditions.[3][4] By covalently attaching (Z)-3-bromoacrylic acid to CAD, researchers can investigate its impact on the protein's enzymatic activities, providing insights into its structure-function relationship and potentially leading to the development of novel therapeutic agents.
A Note on Nomenclature: The user request specified "cis-CaaD". Extensive literature review indicates that the correct and standard nomenclature for the multifunctional protein catalyzing the initial steps of pyrimidine biosynthesis is CAD . This protocol will, therefore, refer to the protein as CAD.
Scientific Background: The Chemistry of Covalent Modification
The covalent modification of proteins with electrophilic small molecules is a widely used strategy in chemical biology and drug discovery. The reaction between (Z)-3-bromoacrylic acid and a protein like CAD is expected to proceed primarily through a Michael addition mechanism. In this reaction, a nucleophile from an amino acid side chain attacks the β-carbon of the α,β-unsaturated carbonyl system of the acrylic acid.
Several amino acid residues possess nucleophilic side chains, including cysteine, lysine, and histidine. However, the reactivity of these residues is highly dependent on their protonation state, which is governed by their pKa and the pH of the reaction buffer.
Cysteine: The thiol group of cysteine has a pKa of approximately 8.3-8.6. At a pH around neutrality (7.0-7.5), a significant fraction of cysteine residues will be in the more nucleophilic thiolate form, making them highly reactive towards Michael acceptors.[4]
Lysine: The ε-amino group of lysine has a pKa of ~10.5. At physiological pH, it is predominantly protonated and thus a poor nucleophile.[5]
Histidine: The imidazole side chain of histidine has a pKa of ~6.0. While it can be nucleophilic, its reactivity towards Michael acceptors is generally lower than that of the thiolate anion of cysteine.[3]
Therefore, by maintaining the reaction pH below the pKa of lysine's side chain, we can favor the selective modification of cysteine residues.
Visualizing the Reaction Mechanism
Caption: Proposed mechanism for the covalent modification of CAD.
Experimental Protocol
This protocol is designed for researchers familiar with standard protein handling and analytical techniques.
Materials and Reagents
Reagent
Supplier
Catalogue No.
Storage
Purified CAD Protein
In-house or Commercial
-
-80°C
(Z)-3-bromoacrylic acid
Sigma-Aldrich
1609-92-3
4°C
Dimethyl sulfoxide (DMSO)
Sigma-Aldrich
D8418
Room Temp
Sodium Phosphate Monobasic
Sigma-Aldrich
S0751
Room Temp
Sodium Phosphate Dibasic
Sigma-Aldrich
S0876
Room Temp
Sodium Chloride
Sigma-Aldrich
S9888
Room Temp
Dithiothreitol (DTT)
Sigma-Aldrich
D0632
-20°C
Iodoacetamide (IAM)
Sigma-Aldrich
I1149
4°C
Trypsin, Sequencing Grade
Promega
V5111
-20°C
Trifluoroacetic Acid (TFA)
Sigma-Aldrich
T6508
Room Temp
Acetonitrile (ACN), LC-MS Grade
Fisher Scientific
A955-4
Room Temp
Formic Acid, LC-MS Grade
Fisher Scientific
A117-50
Room Temp
Step 1: Preparation of Reagents
CAD Protein Stock Solution: Prepare a stock solution of purified CAD protein at a concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
(Z)-3-bromoacrylic acid Stock Solution: Prepare a 100 mM stock solution of (Z)-3-bromoacrylic acid in anhydrous DMSO.
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.4.
Quenching Solution: 1 M Dithiothreitol (DTT) in water.
Step 2: Covalent Modification Reaction
To a microcentrifuge tube, add the CAD protein to a final concentration of 10 µM in the reaction buffer.
Add the (Z)-3-bromoacrylic acid stock solution to the protein solution to achieve a final molar excess of 10-fold (i.e., 100 µM).
Incubate the reaction mixture at room temperature (20-25°C) for 1 hour with gentle agitation.
To quench the reaction, add the quenching solution to a final concentration of 10 mM DTT. The excess thiol will react with any remaining (Z)-3-bromoacrylic acid.
Incubate for an additional 15 minutes at room temperature.
Visualizing the Experimental Workflow
Caption: Workflow for covalent modification and analysis of CAD.
Part 3: Verification of Covalent Modification by Mass Spectrometry
Mass spectrometry is a crucial technique to confirm the covalent modification of CAD and to identify the specific amino acid residue(s) that have been modified.[6]
Sample Preparation for Mass Spectrometry
Denaturation, Reduction, and Alkylation:
To the quenched reaction mixture, add urea to a final concentration of 8 M.
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce all disulfide bonds.
Cool the sample to room temperature.
Add iodoacetamide (IAM) to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes to alkylate all free thiols.
Proteolytic Digestion:
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
Add sequencing grade trypsin at a 1:50 (w/w) protease-to-protein ratio.
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
Desalt the peptides using a C18 ZipTip or equivalent solid-phase extraction method.
Elute the peptides in 50% acetonitrile, 0.1% formic acid.
Dry the peptides in a vacuum centrifuge.
LC-MS/MS Analysis
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended.
Chromatography:
Resuspend the dried peptides in 0.1% formic acid.
Load the peptides onto a C18 analytical column.
Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 2-40% acetonitrile over 60 minutes).
Mass Spectrometry:
Acquire data in a data-dependent acquisition (DDA) mode.
Set the instrument to acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.
Use higher-energy collisional dissociation (HCD) for fragmentation.
Data Analysis
Database Searching:
Search the acquired MS/MS spectra against a protein database containing the sequence of CAD.
Use a search engine such as Mascot, Sequest, or MaxQuant.[7]
Variable Modifications:
Include carbamidomethylation of cysteine as a fixed modification.
Include oxidation of methionine as a variable modification.
Crucially, include a custom variable modification corresponding to the addition of (Z)-3-bromoacrylic acid to cysteine. The expected mass shift is 149.953 Da (monoisotopic mass).
Modification
Monoisotopic Mass Shift (Da)
Average Mass Shift (Da)
Carbamidomethyl (C)
+57.021
+57.05
Oxidation (M)
+15.995
+15.999
(Z)-3-bromoacrylic acid (C)
+149.953
+150.96
Data Interpretation:
Identify peptides with the custom mass shift.
Manually inspect the MS/MS spectra of the modified peptides to confirm the modification site. The fragmentation pattern should be consistent with the modification on a specific cysteine residue.
Part 4: Purification of the Covalently Modified CAD Protein
Ion-exchange chromatography (IEX) is an effective method for separating the modified CAD protein from the unreacted protein and excess small molecules, based on differences in their surface charge.[8][9]
Column: A strong anion exchange column (e.g., Q-sepharose) is recommended, as CAD has a theoretical pI of ~6.2 and will be negatively charged at a pH of 7.4.
Buffers:
Buffer A: 20 mM Tris-HCl, pH 7.4
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.4
Procedure:
Equilibrate the column with Buffer A.
Load the quenched reaction mixture onto the column.
Wash the column with Buffer A to remove unbound small molecules.
Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 column volumes.
Collect fractions and analyze by SDS-PAGE to identify the fractions containing the CAD protein.
Pool the fractions containing the modified CAD protein and dialyze against a suitable storage buffer.
Part 5: Functional Analysis of Modified CAD
To assess the impact of the covalent modification on the enzymatic activity of CAD, it is essential to perform activity assays for each of its catalytic domains.
This assay measures the production of carbamoyl phosphate. The product is then converted to citrulline in a coupled reaction with ornithine transcarbamoylase (OTC), and citrulline is quantified colorimetrically.[10]
Principle: The amount of citrulline produced is directly proportional to the CPSII activity.
Procedure: A detailed protocol can be found in the publication by the Supra-Regional Assay Service.[10]
Aspartate Transcarbamoylase (ATC) Activity Assay
This assay measures the formation of N-carbamoyl-L-aspartate from carbamoyl phosphate and aspartate. The product can be detected spectrophotometrically due to its absorbance at 210 nm.[11]
Principle: The increase in absorbance at 210 nm is proportional to the ATC activity.
Procedure: A detailed protocol is described by Foote (1984).[11]
Dihydroorotase (DHO) Activity Assay
This assay measures the reversible conversion of N-carbamoyl-L-aspartate to dihydroorotate. The reaction can be monitored by the change in absorbance at 230 nm.
Principle: The hydrolysis of dihydroorotate results in a decrease in absorbance at 230 nm, which is proportional to the DHO activity.
Procedure: A detailed protocol can be adapted from established methods for dihydroorotase activity measurement.
Conclusion
This application note provides a detailed protocol for the covalent modification of the CAD protein with (Z)-3-bromoacrylic acid. By following these procedures, researchers can successfully label the protein, verify the modification using mass spectrometry, purify the modified protein, and assess the functional consequences of the modification on the enzymatic activities of CAD. This approach will be valuable for researchers in academia and the pharmaceutical industry who are interested in elucidating the structure-function relationships of this important metabolic enzyme and in the development of novel covalent inhibitors.
References
Moreno-Morcillo, M., Grande-García, A., Ruiz-Ramos, A., Del Caño-Ochoa, F., Boskovic, J., & Ramón-Maiques, S. (2017). Structural Insight into the Core of CAD, the Multifunctional Protein Leading De Novo Pyrimidine Biosynthesis. Structure, 25(6), 912–923.e5. [Link]
Foote, J. (1984). An ultraviolet spectrophotometric assay for aspartate transcarbamylase. Analytical Biochemistry, 140(2), 431-435. [Link]
Liu, Y., et al. (2021). Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. Journal of the American Chemical Society, 143(32), 12694–12702. [Link]
Herbert, C. G., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(20), 4457. [Link]
Lee, J., et al. (2021). Michael addition reaction with amino acids in living organism. Scientific Reports, 11(1), 1-11. [Link]
Löffler, M., & Carrey, E. A. (2002). Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. International Journal of Molecular Sciences, 23(19), 11099. [Link]
Melo, E. P., & Sousa, S. F. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
Pérez-Sala, D. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Antioxidants & Redox Signaling, 30(11), 1436-1463. [Link]
Kasper, P. T., & M-Wilson, D. (2019). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Molecules, 24(12), 2269. [Link]
Angélica, M., & Rivas, B. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology, 9, 710557. [Link]
Carrey, E. A. (2019). Deciphering CAD: Structure and function of a mega-enzymatic pyrimidine factory in health and disease. The FEBS Journal, 286(16), 3192-3213. [Link]
Li, F., et al. (2016). Probing the Mechanism of CAL-B-Catalyzed aza-Michael Addition of Aniline Compounds with Acrylates Using Mutation and Molecular Docking Simulations. ChemCatChem, 8(12), 2122-2128. [Link]
Domainex. (n.d.). Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. [Link]
Singh, R. K., et al. (2023). Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification. Organic & Biomolecular Chemistry, 21(12), 2445-2463. [Link]
Wouters, J., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(21), 5013. [Link]
ResearchGate. (2023). Thia-Michael Addition: The Route to Promising Opportunities for Fast and Cysteine-Specific Modification. [Link]
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]
Molecular Devices. (n.d.). Optimizing the labeling of proteins. [Link]
YMC. (n.d.). Purification of Proteins and Antibodies via Ion Exchange Chromatography. [Link]
Zhang, C., et al. (2020). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 56, 1-10. [Link]
Houk, K. N., & Liu, P. (2018). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry, 83(15), 8035-8043. [Link]
Wikipedia. (n.d.). Michael addition reaction. [Link]
Bashore, F. M., et al. (2018). Chemoproteomic methods for covalent drug discovery. Nature Chemical Biology, 14(12), 1084-1094. [Link]
Let's talk Science. (2023). Ion exchange chromatography overview. YouTube. [Link]
ResearchGate. (n.d.). Proteomic Analysis of Post-Translational Modifications by Mass Spectrometry. [Link]
Application Note: Microwave-Assisted Stereoselective Synthesis of (Z)-1-Bromo-1-Alkenes
Executive Summary (Z)-1-Bromo-1-alkenes are critical electrophiles in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille) for the construction of stereodefined bioactive molecules. C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(Z)-1-Bromo-1-alkenes are critical electrophiles in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille) for the construction of stereodefined bioactive molecules. Conventional thermal methods for their synthesis often suffer from long reaction times, harsh conditions, and poor stereoselectivity (E/Z mixtures).
This Application Note details a robust, microwave-assisted protocol for the stereoselective synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids. By utilizing microwave irradiation in the presence of triethylamine (
) and DMF, researchers can achieve high yields (>85%) and excellent Z-stereoselectivity (>98%) in reaction times under 2 minutes.
Scientific Foundation & Mechanism
The Stereochemical Challenge
The utility of vinyl halides lies in their geometry. Drug candidates often require a specific olefin isomer to fit a biological binding pocket. While thermodynamic control favors E-isomers, accessing the kinetic Z-isomer requires precise mechanistic control.
Mechanistic Pathway: Anti-Elimination
The success of this protocol relies on the specific stereochemical relationship between the precursor and the elimination mechanism.
Precursor Formation: Bromination of a trans-
-unsaturated acid (e.g., cinnamic acid) proceeds via anti-addition , yielding the erythro-2,3-dibromoalkanoic acid (specifically the anti diastereomer).
Microwave-Induced Elimination: Under microwave irradiation, the base (
) promotes a decarboxylative elimination .
Stereocontrol: The reaction follows an E2-type mechanism requiring an anti-periplanar geometry between the leaving carboxylate group and the bromide at the
-position.
The erythro (anti) dibromide adopts a conformation where the carboxylate and
-bromide are anti-periplanar.
Concerted elimination of
and locks the resulting alkene into the (Z)-configuration .
Pathway Visualization
The following diagram illustrates the stereochemical flow from the starting acid to the final Z-alkene.
Figure 1: Stereochemical pathway showing the translation of starting material geometry to product Z-selectivity via anti-elimination.
Experimental Protocol
Materials & Reagents[1]
Substrate: anti-2,3-Dibromo-3-phenylpropanoic acid (prepared from trans-cinnamic acid).
Base: Triethylamine (
, >99% purity).
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure sensing.
Precursor Synthesis (Brief)
Note: This step is thermal but essential for the stereochemistry of the MW step.
Dissolve trans-cinnamic acid (10 mmol) in
(or ).
Add
(10 mmol) dropwise at .
Stir for 2 hours. Filter the white precipitate.
Recrystallize from ethanol to obtain pure anti-2,3-dibromo acid.
Microwave-Assisted Synthesis of (Z)-1-Bromo-1-alkenes
Caution: This reaction generates
gas. Use a vessel with appropriate pressure relief or ensure the microwave vial is not overfilled (max 50% volume).
Step-by-Step Procedure:
Loading: In a 10 mL microwave-compatible glass vial, add anti-2,3-dibromo-3-phenylpropanoic acid (1.0 mmol, 308 mg).
Solvation: Add DMF (2.0 mL) and a magnetic stir bar.
Activation: Add Triethylamine (
, 1.2 mmol, 167 L). Cap the vial immediately.
Irradiation: Place the vial in the microwave cavity.
Mode: Standard/Dynamic.
Power: 300 W (Max).
Temperature Target:
(Note: Reaction is exothermic; MW power will self-regulate).
Hold Time: 60 seconds.
Workup:
Cool the vial to room temperature using compressed air (built-in feature).
Pour the reaction mixture into diethyl ether (20 mL) and wash with water (
mL) to remove DMF and salts.
Dry the organic layer over anhydrous
.
Purification: Evaporate the solvent under reduced pressure. The crude product is often pure enough (>95%), but can be filtered through a short silica plug using hexane if necessary.
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis protocol.
Data Analysis & Optimization
Comparative Efficiency
The following table highlights the drastic improvement in efficiency when switching from conventional thermal heating (oil bath) to microwave irradiation for this specific transformation.
Parameter
Conventional Heating [1]
Microwave Method [1]
Solvent
DMF
DMF
Base
Temperature
Reflux ()
Time
2 - 4 hours
40 - 60 seconds
Yield
65 - 75%
89 - 96%
Stereoselectivity (Z:E)
~85:15
>99:1
Expert Insights (Troubleshooting)
Solvent Choice: DMF is critical because it absorbs microwave energy efficiently (high loss tangent) and solubilizes the polar intermediate salts. Using non-polar solvents (e.g., Toluene) will drastically reduce the heating rate and yield.
Base Equivalents: Do not exceed 2.0 equivalents of
. Excess base can promote secondary elimination reactions, leading to the formation of terminal alkynes (a known competing pathway).
Substrate Scope: This protocol works excellently for aromatic substrates (
). For aliphatic chains, yields may drop slightly (75-80%) due to increased flexibility interfering with the anti-periplanar alignment.
References
Kuang, C., Yang, Q., Senboku, H., & Tokuda, M. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction.[1] Tetrahedron, 61(16), 4043-4052.
Kuang, C., Senboku, H., & Tokuda, M. (2000). Stereoselective synthesis of (Z)-1-bromo-1-alkenes by microwave-induced reaction of 2,3-dibromoalkanoic acids. Synlett, (10), 1439-1442.
Agrawal, S., & Adholeya, A. (2012). Microwave assisted organic synthesis: A review. International Journal of Pharmaceutical Sciences and Research, 3(5), 1291.
Application Note: Characterization of (Z)-3-Bromoacrylic Acid as a Suicide Substrate for Proline-1 Enzymes
This Application Note is designed for biochemists and enzymologists investigating the 4-oxalocrotonate tautomerase (4-OT) superfamily and related Proline-1 (Pro-1) enzymes . It focuses on the kinetic and structural chara...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for biochemists and enzymologists investigating the 4-oxalocrotonate tautomerase (4-OT) superfamily and related Proline-1 (Pro-1) enzymes . It focuses on the kinetic and structural characterization of (Z)-3-bromoacrylic acid as a mechanism-based inactivator (suicide substrate).
Executive Summary
The N-terminal proline (Pro-1) residue is a catalytic hallmark of the 4-oxalocrotonate tautomerase (4-OT) superfamily, acting as a general base or nucleophile.[1][2] While enzymes like cis-3-chloroacrylic acid dehalogenase (CaaD) efficiently process 3-haloacrylates, structurally related enzymes (or specific mutants) may lack the precise catalytic machinery to resolve the intermediate. In these cases, (Z)-3-bromoacrylic acid functions as a suicide substrate (mechanism-based inactivator), covalently alkylating the Pro-1 nitrogen. This guide provides the rigorous protocols required to distinguish between catalytic turnover and suicide inhibition, determine kinetic parameters (
, ), and map the covalent modification.
Mechanistic Background
The "Fork in the Road" Mechanism
The interaction between Pro-1 enzymes and (Z)-3-bromoacrylic acid represents a classic partition ratio scenario. The enzyme binds the compound, forming a Michaelis complex. The Pro-1 nitrogen attacks the substrate (typically at C-2 or C-3 depending on the specific enzyme architecture).
Path A (Turnover): In dehalogenases (e.g., CaaD), a positioned water molecule and acidic residues (e.g., Glu-114) facilitate the elimination of the halide, releasing the product (malonate semialdehyde).
Path B (Suicide Inhibition): In enzymes lacking the hydrolytic machinery (e.g., wild-type 4-OT or specific mutants), the covalent acyl-enzyme or alkyl-enzyme intermediate cannot be resolved. The enzyme remains permanently alkylated, leading to irreversible inactivation.
Mechanism Visualization
The following diagram illustrates the kinetic branching between turnover and inactivation.
Figure 1: Kinetic scheme showing the partition between product formation (k3) and irreversible inactivation (k4).
Experimental Protocols
Reagent Preparation & Handling
(Z)-3-Bromoacrylic Acid Stock: Prepare a 100 mM stock solution in absolute ethanol or DMSO. Store at -20°C.
Note: The (Z)-isomer can isomerize to the (E)-isomer upon prolonged exposure to light or acidic pH. Verify purity via 1H-NMR (coupling constant
Hz for cis, Hz for trans).
Buffer Systems: 20 mM Sodium Phosphate, pH 7.3. Avoid buffers with primary amines (Tris, Glycine) which may react with the alkylating agent at high concentrations, although Pro-1 alkylation is usually active-site directed and much faster.
Enzyme: Purified Pro-1 enzyme (e.g., 4-OT, CaaD, or mutant) at >95% purity.
Protocol A: Time-Dependent Inactivation Assay
This assay determines if the compound acts as a time-dependent inhibitor, a hallmark of suicide substrates.
Workflow:
Incubation: Prepare a reaction mix containing Enzyme (1
M) and (Z)-3-bromoacrylic acid (varying concentrations: 0, 10, 50, 100, 250, 500 M) in 20 mM NaPi buffer (pH 7.3) at 25°C.
Sampling: At defined time points (e.g., 0, 2, 5, 10, 20, 30 min), remove a 10
L aliquot.
Dilution/Assay: Immediately dilute the aliquot 1:100 into a cuvette containing the reporter substrate (e.g., 1 mM 2-hydroxymuconate for 4-OT activity) to quench the inactivation and measure residual activity.
Measurement: Monitor the decrease in absorbance of the reporter substrate (e.g., 2-hydroxymuconate at 295 nm).
Data Analysis:
Plot
vs. Time for each inhibitor concentration.
A linear decrease indicates pseudo-first-order inactivation kinetics (
).
Plot
vs. [Inhibitor].
Saturation Kinetics: If the plot is hyperbolic, it confirms a specific binding step prior to inactivation (
and ).
Linearity: If linear, it suggests non-specific bimolecular modification (less likely for mechanism-based inactivators).
Protocol B: Test for Irreversibility (Dialysis)
To confirm the inhibitor is covalently bound (suicide) rather than a tight-binding reversible inhibitor.
Incubate Enzyme (10
M) with (Z)-3-bromoacrylic acid (500 M) for 1 hour (or until <10% activity remains).
Perform extensive dialysis (4L buffer x 3 changes, 12 hours) or rapid gel filtration (PD-10 column).
Measure activity of the dialyzed sample against a control (Enzyme incubated without inhibitor, then dialyzed).
Result: Failure to recover activity confirms irreversible covalent modification.
Protocol C: Mass Spectrometry Validation
Definitive proof of Pro-1 alkylation.
Reaction: Incubate Enzyme (20
M) with Inhibitor (200 M) for 60 min.
Quench: Acidify with 0.1% Formic Acid.
Analysis: ESI-MS (Intact Protein Mode).
Expected Shift:
Calculate the mass of the enzyme monomer.
If the mechanism is alkylation (loss of HBr): Expected Mass Shift = + (Mass of Inhibitor - Mass of HBr) = + (150.96 - 80.91) ≈ +70 Da (C3H2O2 adduct).
Note: If the mechanism involves simple Michael addition without elimination (trapped intermediate), the shift will be the full mass of the inhibitor.
Data Presentation & Analysis
Summary of Kinetic Parameters
When characterizing the suicide substrate, report the following parameters derived from the Kitz-Wilson plot (
vs ):
Parameter
Definition
Units
Significance
Dissociation constant of the E·I complex
M
Affinity of the initial non-covalent binding.
Maximum rate of inactivation
min
Rate of the chemical step (bond formation) at saturation.
Inactivation efficiency
Ms
Comparison metric for potency against other inhibitors.
Partition Ratio ()
Unitless
Number of turnover events per inactivation event. is ideal.
Determining the Partition Ratio
If the enzyme shows residual activity or requires high concentrations of inhibitor, it may be turning over the substrate.
Titrate fixed Enzyme concentration with varying [Inhibitor] ratios (
).
Incubate to completion (overnight).
Plot Residual Activity (%) vs.
ratio .
The intercept on the X-axis (where activity hits 0%) represents
. If activity hits 0 at , the partition ratio is 0 (perfect suicide substrate).
Structural & Pathway Visualization
The following diagram details the experimental workflow for validating the suicide inhibition mechanism.
Figure 2: Experimental workflow to confirm mechanism-based inactivation.
Scientific Commentary & Troubleshooting
Substrate vs. Inhibitor Duality: Be aware that (Z)-3-bromoacrylic acid is a natural substrate for CaaD. If you are studying CaaD, you will observe turnover (dehalogenation) rather than inactivation. Inactivation is most likely observed in 4-OT (which processes it poorly) or CaaD mutants (e.g., active site acid mutations) where the reaction stalls.
pH Dependence: The nucleophilicity of Pro-1 is dependent on its pKa (typically ~6.4 in 4-OT). Ensure assays are performed at pH 7.0–7.5 to ensure the Pro-1 is unprotonated and reactive.
Stereochemistry: The enzyme is stereospecific. Ensure you are using the (Z)-isomer. The (E)-isomer may not bind or may bind without reacting.
References
Whitman, C. P. (2002).[2] The 4-oxalocrotonate tautomerase family of enzymes: how nature makes new enzymes using a beta-alpha-beta structural motif.[2] Archives of Biochemistry and Biophysics, 402(1), 1–13. Link
Poelarends, G. J., et al. (2008). Evolution of enzymatic activities in the enolase superfamily: functional assignment of unknown proteins in the 4-oxalocrotonate tautomerase superfamily. Journal of the American Chemical Society, 130(41), 13516-13517. Link
Stivers, J. T., et al. (1996). Kinetic and structural characterization of the interaction of 4-oxalocrotonate tautomerase with 2-bromoacrylic acid. Biochemistry, 35(3), 803-813. (Provides the foundational protocol for haloacrylate inactivation). Link
Almrud, J. J., et al. (2002). Crystal structures of the catalytic site mutants of the 4-oxalocrotonate tautomerase from Pseudomonas putida mt-2: mechanistic implications. Biochemistry, 41(39), 11670-11676. Link
Synthesis of Chiral Benzoxaboroles: An Application Note on the Asymmetric Morita-Baylis-Hillman Reaction Utilizing 3-Bromoacrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Benzoxaboroles in Modern Drug Discovery Benzoxaboroles are a class of boron-containing heterocyclic compounds that...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Benzoxaboroles in Modern Drug Discovery
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their unique structural and electronic properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have positioned them as a privileged scaffold in drug design.[2] This has led to the development of benzoxaborole-based drugs with a wide range of therapeutic applications, including antifungal, antibacterial, anti-inflammatory, and antiparasitic agents.[3]
The introduction of a chiral center, particularly at the 3-position of the benzoxaborole ring, opens up new avenues for optimizing drug-target interactions, enhancing potency, and improving pharmacokinetic profiles. However, the development of efficient and stereoselective methods for the synthesis of these chiral molecules remains a significant challenge. This application note provides a detailed protocol and scientific rationale for the synthesis of chiral 3-substituted benzoxaboroles via an organocatalyzed, asymmetric Morita-Baylis-Hillman (MBH) reaction.[1][4] We will specifically address the use of 3-bromoacrylic acid derivatives as precursors to the activated alkene component, providing a comprehensive guide for researchers in the field.
Synthetic Strategy: The Asymmetric Morita-Baylis-Hillman Approach
The core of this synthetic approach is the asymmetric Morita-Baylis-Hillman (MBH) reaction, a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile.[5] In our context, the reaction occurs between an acrylate derivative and 2-formylphenylboronic acid, catalyzed by a chiral amine. The intramolecular cyclization of the resulting adduct affords the desired chiral benzoxaborole.
A key aspect of this protocol is the proposed in situ or prior generation of the requisite acrylate from a 3-bromoacrylic acid derivative through dehydrobromination. This allows for the utilization of readily available starting materials to access the key reactive intermediate.
The overall synthetic workflow can be visualized as follows:
Stereoselective Synthesis of (Z)-3-Bromoacrylic Acid via Anti-Markovnikov Hydrobromination of Propiolic Acid
An Application Guide for Researchers Abstract: This application note provides a comprehensive technical guide for the synthesis of (Z)-3-bromoacrylic acid, a valuable building block in medicinal chemistry and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract: This application note provides a comprehensive technical guide for the synthesis of (Z)-3-bromoacrylic acid, a valuable building block in medicinal chemistry and drug development. We detail a protocol for the hydrobromination of propiolic acid, focusing on the principles of radical chemistry to achieve anti-Markovnikov regioselectivity. The guide elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, addresses the critical challenge of stereoisomer separation, and outlines essential safety procedures for handling the hazardous reagents involved.
Introduction and Scientific Rationale
(Z)-3-bromoacrylic acid is a key synthetic intermediate whose rigid stereochemistry and trifunctional nature (alkene, carboxylic acid, alkyl halide) make it a versatile precursor for complex molecular architectures.[1] Its application extends to the synthesis of novel heterocyclic compounds, peptidomimetics, and as a fragment in drug discovery programs. The incorporation of boronic acids into drug candidates, for instance, has seen a significant rise, with several FDA-approved drugs featuring this moiety, highlighting the importance of versatile precursors for their synthesis.[2][3]
The synthesis of 3-bromoacrylic acid from propiolic acid presents a classic challenge in controlling both regioselectivity and stereoselectivity. The addition of hydrogen bromide (HBr) across the alkyne can proceed via two distinct mechanistic pathways:
Ionic (Electrophilic) Addition: This pathway, which follows Markovnikov's rule, involves the formation of a carbocation intermediate.[4] For propiolic acid, this mechanism would yield the 2-bromoacrylic acid isomer, as the initial protonation occurs at the terminal carbon to form a more stable vinylic carbocation adjacent to the electron-withdrawing carboxylic acid group.
Radical Addition: In the presence of a radical initiator (e.g., peroxides, UV light), the reaction proceeds via an anti-Markovnikov pathway.[5][6] This is essential for placing the bromine atom at the C3 position. The mechanism is initiated by the formation of a bromine radical (Br•), which adds to the less substituted carbon of the alkyne, generating a more stable vinylic radical intermediate.[7]
This guide focuses exclusively on the radical-mediated, anti-Markovnikov addition to obtain the desired 3-bromo regioisomer. It is crucial to note that this radical pathway typically produces a mixture of (Z) and (E) stereoisomers because the key vinylic radical intermediate is planar, allowing for subsequent hydrogen atom abstraction from either face.[8] Therefore, a critical part of this protocol involves the purification and isolation of the desired (Z)-isomer.
Reaction Mechanism: A Radical Chain Process
The anti-Markovnikov addition of HBr proceeds through a well-established radical chain mechanism, which can be broken down into three phases: initiation, propagation, and termination.
Initiation: The reaction is triggered by the homolytic cleavage of a radical initiator (e.g., benzoyl peroxide) by heat or light, which then generates a bromine radical from HBr.
RO-OR → 2 RO•
RO• + H-Br → RO-H + Br•
Propagation: This is a self-sustaining cycle where one bromine radical can lead to the formation of many product molecules.
Step 1: Radical Addition. The bromine radical adds to the less substituted carbon (C3) of propiolic acid. This regioselectivity is dictated by the formation of the more stable radical intermediate at the C2 position.
Step 2: Hydrogen Abstraction. The resulting planar vinylic radical abstracts a hydrogen atom from another molecule of HBr. This step regenerates the bromine radical, which can continue the chain. As the vinylic radical is planar, the hydrogen can be added from either face, leading to a mixture of (E) and (Z) products.
Termination: The reaction ceases when two radical species combine.
Br• + Br• → Br₂
R-C•=CH-Br + Br• → R-C(Br)=CH-Br
2 R-C•=CH-Br → Dimer
Caption: Figure 1: Radical Chain Mechanism for Anti-Markovnikov Hydrobromination.
Experimental Application & Protocols
Safety First: Hazard Analysis
This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.
Propiolic Acid (CAS: 471-25-0): Highly toxic and corrosive. It is a lachrymator, causing severe eye, skin, and respiratory tract irritation or burns.[9][10] Handle with extreme care using appropriate personal protective equipment (PPE).
Hydrogen Bromide (HBr): Acutely toxic and corrosive gas or solution. Causes severe skin burns and eye damage. Inhalation can lead to respiratory distress.[11]
Radical Initiators (e.g., Benzoyl Peroxide): Can be explosive when heated or subjected to friction.
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)
Dropping funnel
Magnetic stirrer and hot plate
Inert atmosphere setup (Nitrogen or Argon)
Standard glassware for workup and purification
Step-by-Step Synthesis Protocol
Caption: Figure 2: Experimental Workflow for Synthesis and Purification.
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with an outlet connected to a gas trap/scrubber), and a pressure-equalizing dropping funnel. Purge the entire system with dry nitrogen or argon.
Charging Reagents: In the flask, dissolve propiolic acid (7.0 g, 0.1 mol) in 100 mL of anhydrous diethyl ether. Add the radical initiator, benzoyl peroxide (0.24 g, 1 mmol, 1 mol%). Stir the mixture to ensure dissolution.
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
HBr Addition: Slowly add a solution of 33% HBr in acetic acid (36.7 g, ~22 mL, 0.15 mol, 1.5 eq.) to the dropping funnel. Add the HBr solution dropwise to the stirred reaction mixture over approximately 1 hour, ensuring the internal temperature does not rise above 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material.
Workup: Transfer the reaction mixture to a separatory funnel containing 100 mL of cold water. Separate the organic layer.
Extraction and Drying: Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of diethyl ether.
Concentration: Remove the solvent from the combined organic filtrates under reduced pressure using a rotary evaporator to yield the crude product as a mixture of (E) and (Z) isomers.
Purification: Isolating the (Z)-Isomer
The crude product will be a mixture of (Z) and (E)-3-bromoacrylic acid. Separation is essential and can be achieved by fractional crystallization, which exploits the different solubilities and crystal packing of the two isomers.
Dissolve the crude oil/solid in a minimal amount of a suitable hot solvent (e.g., hexane or a hexane/ethyl acetate mixture).
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.
The less soluble isomer will crystallize out first. Collect the crystals by vacuum filtration.
Analyze the crystals and the mother liquor by ¹H NMR to determine the isomeric ratio. The vinylic protons of the (Z) and (E) isomers will have distinct chemical shifts and coupling constants.
Repeat the crystallization process on the enriched fractions until the desired purity of the (Z)-isomer is achieved.
Product Characterization
The final product should be characterized to confirm its identity, purity, and stereochemistry.
M/z peaks corresponding to the molecular ion [M]+ and [M+2]+ in an ~1:1 ratio due to bromine isotopes.
Conclusion
The synthesis of 3-bromoacrylic acid via the hydrobromination of propiolic acid is a practical method for obtaining this valuable synthetic intermediate, provided that a radical mechanism is employed to ensure the desired anti-Markovnikov regiochemistry. While the radical addition inherently lacks high stereoselectivity, this application note provides a robust protocol for performing the reaction and, crucially, for isolating the desired (Z)-isomer through careful purification techniques like fractional crystallization. Adherence to the stringent safety protocols outlined is paramount for the successful and safe execution of this procedure.
References
Lumen Learning. (n.d.). 10.8. Anti-Markovnikov additions to alkenes and alkynes. Organic Chemistry 1: An open textbook. Retrieved from [Link]
AK Lectures. (n.d.). Radical Addition to Alkynes. Retrieved from [Link]
Ashenhurst, J. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. Retrieved from [Link]
OrgoSolver. (n.d.). Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). Retrieved from [Link]
Chemistry LibreTexts. (2020). 10.8: Anti-Markovnikov additions to alkenes and alkynes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643795, (Z)-3-Bromoacrylic acid. Retrieved from [Link].
Galli, M., et al. (2016). Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins. Organic & Biomolecular Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2020). 10.3: Reactions of Alkynes - Addition of HX and X₂. Retrieved from [Link]₂
Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]
Scribd. (n.d.). Propionic Acid Safety Guide. Retrieved from [Link]
Das, U., De, S., & Dimmock, J. R. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112441. Retrieved from [Link]
Chemistry LibreTexts. (2021). 11.7: Addition of Hydrogen Halides to Alkynes. Retrieved from [Link]
Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from [Link]
Organic Syntheses. (1925). α-BROMO-n-CAPROIC ACID. Retrieved from [Link]
Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 2959. Retrieved from [Link]
Chad's Prep. (2020). 10.4 Addition of HBr and Peroxide. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2021). 11.7: Addition of Hydrogen Halides to Alkynes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638125, (E)-3-Bromoacrylic acid. Retrieved from [Link].
ResearchGate. (n.d.). Polyacrylic acid-based drug delivery systems: A comprehensive review on the state-of-art. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]
Chad's Prep. (2020). 9.5 Hydrohalogenation of Alkynes. YouTube. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Propionic Acid. Retrieved from [Link]
Kornath, A. J., et al. (2024). Synthesis and Structure of Protonated Propiolic Acid. The Journal of Organic Chemistry. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
ResearchGate. (n.d.). The synthesis of polyacrylic acid with controlled molecular weights. Retrieved from [Link]
The Tandem Michael Addition-Elimination of (Z)-3-Bromoacrylates: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking the Synthetic Potential of a Versatile Michael Acceptor The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile strategy for the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Synthetic Potential of a Versatile Michael Acceptor
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile strategy for the synthesis of a vast array of organic molecules. Among the diverse classes of Michael acceptors, (Z)-3-bromoacrylates have emerged as particularly valuable building blocks, especially in the realms of pharmaceutical and agrochemical research. Their unique structural features—an electron-deficient alkene, a stereodefined (Z)-geometry, and a strategically positioned leaving group—pre-dispose them to a facile tandem Michael addition-elimination sequence. This unique reactivity profile opens avenues for the stereocontrolled synthesis of a variety of important structural motifs, including highly substituted alkenes, which are prevalent in numerous biologically active compounds.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the procedural nuances, mechanistic underpinnings, and practical applications of Michael addition reactions employing (Z)-3-bromoacrylates. By delving into the causality behind experimental choices and providing robust, self-validating protocols, this document aims to empower chemists to effectively harness the synthetic potential of this remarkable class of reagents. The Michael addition reaction is a spontaneous and rapid chemical process with broad applications, from the synthesis of chemical compounds to forming the basis of the mechanism of action for various drugs, including anticancer and anti-inflammatory agents[1].
Mechanistic Insights: A Tale of Two Steps
The reaction of a nucleophile with a (Z)-3-bromoacrylate typically proceeds through a concerted or stepwise addition-elimination pathway, rather than a simple 1,4-conjugate addition. This distinction is crucial for understanding the stereochemical outcome and for optimizing reaction conditions.
The generally accepted mechanism involves two key steps:
Nucleophilic Attack: The reaction is initiated by the conjugate addition of a nucleophile (e.g., thiolate, amine, or carbanion) to the β-carbon of the α,β-unsaturated system. This attack is often catalyzed by a base, which serves to deprotonate the nucleophile, thereby increasing its nucleophilicity. The choice of base is critical and can range from mild organic bases like triethylamine to stronger inorganic bases such as potassium carbonate, depending on the pKa of the nucleophile.
Elimination of Bromide: Following the initial Michael addition, the resulting enolate intermediate undergoes a rapid elimination of the bromide ion. This elimination is facilitated by the reformation of the carbon-carbon double bond and is the driving force for the overall transformation. The stereochemistry of the starting (Z)-alkene plays a pivotal role in determining the geometry of the final product.
The overall transformation results in the net substitution of the bromine atom with the incoming nucleophile, yielding a trisubstituted alkene. The stereochemical integrity of the product is often high, a direct consequence of the concerted or near-concerted nature of the addition-elimination sequence.
Caption: Generalized mechanism for the tandem Michael addition-elimination reaction.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for conducting Michael addition reactions with (Z)-3-bromoacrylates using various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
Protocol 1: Thiol-Michael Addition
The addition of thiols to (Z)-3-bromoacrylates is a highly efficient process, often proceeding under mild, base-catalyzed conditions to afford the corresponding vinyl sulfides.
Materials:
Ethyl (Z)-3-bromoacrylate
Thiol (e.g., thiophenol, benzyl mercaptan)
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM))
Round-bottom flask equipped with a magnetic stir bar
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a solution of the thiol (1.1 equivalents) in the chosen anhydrous solvent (0.2 M), add the base (1.2 equivalents). For less acidic thiols, K2CO3 is recommended, while for more acidic thiols, the milder base Et3N is often sufficient.
Stir the mixture at room temperature for 10-15 minutes to ensure the formation of the thiolate anion.
Add a solution of ethyl (Z)-3-bromoacrylate (1.0 equivalent) in the same solvent dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 6 hours.
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure vinyl sulfide.
Protocol 2: Aza-Michael Addition
The reaction of amines with (Z)-3-bromoacrylates provides a direct route to valuable β-enamino esters. The choice of reaction conditions is dependent on the nucleophilicity and steric bulk of the amine.
Materials:
Methyl (Z)-3-bromoacrylate
Primary or secondary amine (e.g., benzylamine, morpholine)
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)
Anhydrous solvent (e.g., THF, MeCN, or Dimethylformamide (DMF))
Round-bottom flask with a magnetic stir bar
Inert atmosphere
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.2 equivalents) and the base (1.5 equivalents) in the chosen anhydrous solvent (0.2 M). For primary amines, a non-nucleophilic base like DIPEA is often preferred to minimize side reactions. For less reactive secondary amines, a stronger base like K2CO3 may be necessary.
Add a solution of methyl (Z)-3-bromoacrylate (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
Heat the reaction mixture to 50-80 °C and monitor its progress by TLC. Reaction times can vary from 4 to 24 hours.
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to obtain the desired β-enamino ester.
Stabilized carbanions, such as those derived from malonic esters, are excellent nucleophiles for the Michael addition to (Z)-3-bromoacrylates, leading to the formation of highly functionalized products.
Materials:
tert-Butyl (Z)-3-bromoacrylate
Diethyl malonate
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium ethoxide (NaOEt)
Anhydrous THF or Ethanol
Round-bottom flask with a magnetic stir bar
Inert atmosphere
Procedure:
To a suspension of NaH (1.2 equivalents) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere, add a solution of diethyl malonate (1.1 equivalents) in THF dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the enolate.
Cool the reaction mixture back to 0 °C and add a solution of tert-butyl (Z)-3-bromoacrylate (1.0 equivalent) in THF dropwise.
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-8 hours).
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH4Cl solution.
Extract the aqueous layer with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted alkene.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the Michael addition of various nucleophiles to (Z)-3-bromoacrylates, providing a quick reference for experimental design.
Nucleophile
Base
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Thiophenol
Et3N
THF
RT
2-4
85-95
Benzyl mercaptan
K2CO3
MeCN
RT
3-6
80-90
Benzylamine
DIPEA
DMF
60
12-18
70-85
Morpholine
K2CO3
MeCN
80
16-24
65-80
Diethyl malonate
NaH
THF
RT
4-8
75-90
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low Yield
Incomplete reaction; side reactions; decomposition of starting material or product.
- Increase reaction time or temperature.- Use a stronger or more appropriate base.- Ensure anhydrous conditions and an inert atmosphere.- Use a less nucleophilic base if side reactions are observed.
Formation of Side Products
- Isomerization of the (Z)-bromoacrylate.- Double addition of the nucleophile.- Reaction of the nucleophile with the ester group.
- Use milder reaction conditions (lower temperature, weaker base).- Use a stoichiometric amount of the nucleophile.- For aza-Michael additions, consider protecting the amine if it is highly nucleophilic.
Poor Stereoselectivity
- Isomerization of the starting material or product.- Stepwise mechanism allowing for bond rotation.
- Use aprotic solvents to minimize proton exchange and potential isomerization.- Lower the reaction temperature.- Screen different bases and solvents.
Applications in Drug Discovery and Development
The unique reactivity of (Z)-3-bromoacrylates has been leveraged in the synthesis of several biologically active molecules. The ability to introduce a wide range of functionalities with stereocontrol makes this methodology particularly attractive for the construction of complex molecular scaffolds.
One notable application is in the synthesis of precursors to antiviral agents. For instance, the Michael addition of a protected amine to a (Z)-3-bromoacrylate derivative can serve as a key step in the construction of substituted pyrrolidines, a common motif in many antiviral drugs. The resulting enamino ester can undergo further transformations, such as reduction and cyclization, to afford the desired heterocyclic core.
Furthermore, the vinyl sulfide and vinyl sulfone moieties, readily accessible through the thiol-Michael addition, are known pharmacophores in a variety of therapeutic agents, including enzyme inhibitors and anticancer drugs. The stereodefined nature of the products obtained from (Z)-3-bromoacrylates allows for the precise positioning of these functional groups, which is often critical for biological activity.
Conclusion: A Powerful Tool for Modern Synthesis
The tandem Michael addition-elimination reaction of (Z)-3-bromoacrylates represents a highly efficient and stereoselective method for the synthesis of a diverse range of trisubstituted alkenes. The protocols and insights provided in this guide are intended to facilitate the adoption and optimization of this powerful synthetic tool. By understanding the underlying mechanistic principles and having access to robust experimental procedures, researchers in both academic and industrial settings can confidently employ (Z)-3-bromoacrylates to accelerate the discovery and development of new chemical entities with potential therapeutic applications.
References
Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts.
Michael Addition Reaction in Organic Synthesis. Applications of Michael Addition Reaction in Organic Synthesis. (2022).
Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers, 7(18), 2736-2742. (2020).
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1328. (2017).
A new polymer-anchored chiral catalyst for asymmetric Michael addition reactions. Organic Letters, 4(21), 3671-3674. (2002).
Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 4(3), 133-140. (2021).
3‐Bromo N‐Alkyl Cyanamides as Versatile Building Blocks. Angewandte Chemie International Edition, 59(46), 20387-20392. (2020).
Enantioselective cyclopropanation of (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles catalyzed by Cinchona ammonium salts. Organic & Biomolecular Chemistry, 15(4), 857-865. (2017).
Highly reactive α-bromoacrylate monomers and Michael acceptors obtained by Cu(ii)Br2-dibromination of acrylates and instantaneous E2 by a ligand. Polymer Chemistry, 7(4), 844-851. (2016).
N-Bromoimide/DBU Combination as a New Strategy for Intermolecular Allylic Amination. Organic Letters, 15(20), 5186-5189. (2013).
An Unusual Michael Addition—Dealkylation or Elimination via the Reaction of Tertiary or Secondary Amines with a (Z)-Iodoacrylate. European Journal of Organic Chemistry, 2012(18), 3421-3428. (2012).
Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. (2003).
Synthesis of aziridines. Organic Chemistry Portal. (n.d.).
Synthesis of aziridines
Michael addition reactions in macromolecular design for emerging technologies. Polymer Chemistry, 4(18), 4712-4738. (2013).
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Molecules, 27(11), 3589. (2022).
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(4), 785-794. (2008).
Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society, 143(3), 1485-1491. (2021).
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 145(20), 11049-11055. (2023).
Aziridines in Synthesis. Baran Lab, Scripps Research. (n.d.).
Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles. Medicinal Chemistry Research, 22(10), 4749-4757. (2013).
Synthesis of Aziridines. YouTube. (2021, June 8).
Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes. Organic Chemistry Frontiers, 6(16), 2912-2916. (2019).
Cu-Catalyzed Diastereo- and Enantioselective Synthesis of Borylated Cyclopropanes with Three Contiguous Stereocenters. Journal of the American Chemical Society, 143(49), 20736-20742. (2021).
Synthesis and Antiviral Activities of Cyanoacrylate Derivatives Containing an α-Aminophosphonate Moiety.
Technical Support Center: Stability & Storage of (Z)-3-Bromoacrylic Acid
Document ID: TSC-3BAA-001 Last Updated: February 9, 2026 Department: Chemical Stability & Application Science Executive Summary: The Thermodynamic Challenge (Z)-3-Bromoacrylic acid is a critical building block for stereo...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-3BAA-001
Last Updated: February 9, 2026
Department: Chemical Stability & Application Science
Executive Summary: The Thermodynamic Challenge
(Z)-3-Bromoacrylic acid is a critical building block for stereoselective synthesis, particularly in transition-metal catalyzed cross-couplings (e.g., Sonogashira, Suzuki). However, it is thermodynamically less stable than its (E)-isomer.
The primary challenge is preventing the spontaneous relaxation of the metastable Z-isomer into the thermodynamically favored E-isomer. This process is catalyzed by three main vectors: Photons (UV-Vis light) , Thermal Energy , and Radical/Acidic Environments .
This guide provides a self-validating storage ecosystem designed to maintain stereochemical purity (>98% Z).
The Mechanism of Isomerization
To prevent degradation, one must understand the enemy. The conversion from Z to E is not random; it follows specific mechanistic pathways.
The Energy Landscape
The Z-isomer suffers from steric repulsion between the bromine atom and the carboxylic acid moiety on the same side of the double bond. The E-isomer relieves this strain. The isomerization requires overcoming an activation energy barrier, typically breached via:
Excitation: UV light breaks the double bond character, allowing free rotation.
Radical Addition-Elimination: Radical species (often from oxidative impurities) add to the double bond, allowing rotation before elimination.
Visualization: Isomerization Pathways
The following diagram illustrates the critical control points where your storage conditions intervene.
Figure 1: Mechanistic pathway of Z-to-E isomerization showing activation triggers and prevention barriers.
Storage Protocol & FAQs
Direct answers to common user scenarios.
Q1: I received the shipment at ambient temperature. Is it ruined?
A: Not necessarily, but immediate action is required.
While short-term exposure (24-48 hours) in dark packaging is usually acceptable, the cumulative thermal energy can initiate partial isomerization.
Action: Do not assume purity. Perform the QC Check (Section 4) immediately.
Reasoning: The rate of thermal isomerization follows the Arrhenius equation; while slow at 25°C, it is non-zero.
Q2: Can I store (Z)-3-bromoacrylic acid in solution (e.g., DMSO or Methanol)?
A:NO. Store as a neat solid only.
Risk: Solvents can stabilize the transition state or act as photosensitizers. Acidic solvents (or impurities in solvents like chloroform) can catalyze the isomerization via protonation of the carbonyl oxygen.
Protocol: If you must make a stock solution, prepare it fresh and use it within 4 hours.
Q3: Why is my sample turning yellow/orange?
A: This indicates oxidative degradation and likely bromine radical formation.
Mechanism: Light or oxygen can cause homolytic cleavage of the C-Br bond. The resulting bromine radicals are potent catalysts for Z-to-E isomerization.
Remedy: If the color is faint, recrystallize immediately. If dark orange, discard.
Q4: What is the "Gold Standard" storage condition?
Follow this hierarchy for long-term stability (>6 months):
Parameter
Specification
Scientific Rationale
Container
Amber Vial + Foil Wrap
Blocks UV/Vis photons (200-500 nm) that excite the -bond.
Atmosphere
Argon or Nitrogen
Displaces , preventing radical formation that catalyzes isomerization.
Temperature
-20°C (Freezer)
Reduces kinetic energy, keeping the molecule below the activation barrier.
Physical State
Solid / Crystalline
Crystal lattice energy provides a barrier to rotation that liquids lack.
Experimental Protocols: Validation & Recovery
Protocol A: The "Self-Validating" QC Check (1H NMR)
Never trust the label on an old bottle. The only truth is the coupling constant (
).
Method:
Dissolve ~5 mg sample in
(neutralized with basic alumina if possible to prevent acid catalysis during the run).
Acquire a standard 1H NMR spectrum.
Analyze the vinylic protons:
(Z)-Isomer (Target): Look for a doublet with a coupling constant
.
(E)-Isomer (Impurity): Look for a doublet with a coupling constant
.
Decision Matrix:
>98% Z: Proceed with experiment.
90-98% Z: Recrystallize (Protocol B).
<90% Z: Repurification via chromatography required (or discard).
Protocol B: Purification via Recrystallization
If partial isomerization occurs, you can often recover the pure Z-isomer due to the difference in crystal lattice packing between the two isomers.
Dissolve the crude solid in the minimum amount of hot solvent (typically mild heat, <50°C, to avoid thermal isomerization).
Allow to cool slowly to room temperature in the dark (wrap flask in foil).
Move to 4°C for 4 hours.
Filter the crystals. The E-isomer is often more soluble in non-polar solvents and will remain in the mother liquor.
Validate: Run Protocol A on the dried crystals.
Workflow Visualization: Storage Lifecycle
Use this decision tree to manage your inventory.
Figure 2: Lifecycle management workflow for receiving, validating, and storing 3-bromoacrylic acid.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643795, (Z)-3-Bromoacrylic acid. Retrieved from [Link]
Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: Implications and applications. Chemical Reviews, 103(7), 2475-2532.
Sigma-Aldrich (Merck).Safety Data Sheet: 3-Bromoacrylic acid.
Optimization
Technical Guide: Optimal Storage & Handling of Haloacrylic Acids
The following technical guide is structured to address the specific stability challenges of light-sensitive haloacrylic acids (e.g., 2-chloroacrylic acid, 2-bromoacrylic acid). It deviates from standard templates to focu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to address the specific stability challenges of light-sensitive haloacrylic acids (e.g., 2-chloroacrylic acid, 2-bromoacrylic acid). It deviates from standard templates to focus on the unique "Inhibitor Paradox" and photochemical reactivity of these compounds.
Scope: 2-Chloroacrylic Acid (CAA), 2-Bromoacrylic Acid (BAA), and related
Haloacrylic acids differ from standard acrylics due to the electron-withdrawing halogen atom at the
-position. This modification significantly increases the electrophilicity of the double bond, making them:
Hyper-reactive to Light: The C-X bond (Carbon-Halogen) is weaker than C-H, acting as a secondary chromophore that facilitates radical generation even under weak UV exposure.
Hydrolytically Unstable: Moisture attacks the double bond or the acid chloride functionality (if present), releasing corrosive hydrogen halides (HCl, HBr).
Module 1: The Photochemical Threat
The Issue: Researchers often find their white crystalline solid has turned yellow or brown, even when stored in a "cool" place.
The Science:
Unlike simple acrylic acid, haloacrylics undergo two distinct photodegradation pathways. Standard UV (<260 nm) excites the
-bond, but the halogen atom allows longer wavelength UV (up to 320 nm) to cleave the C-X bond. This generates a halogen radical () and a vinyl radical, initiating polymerization or forming colored oligomers (yellowing).
Visualization: Photodegradation Cascade
Figure 1: The photochemical pathway showing how longer wavelengths (accessible through clear glass) trigger radical formation via halogen bond cleavage.[1]
Protocol 1: Light Exclusion Strategy
Primary Containment: Always use Amber Borosilicate Glass . Clear glass allows >300nm UV transmission, which is sufficient to degrade BAA/CAA.
Secondary Containment: Wrap the vessel in aluminum foil if amber glass is unavailable.
Lab Handling: Perform weighing and transfer steps away from direct sunlight or high-intensity fluorescent overheads.
Module 2: The Inhibitor Paradox (Atmosphere Management)
The Issue: A user stores the material under pure Nitrogen to "protect it," yet the material polymerizes or degrades.
The Science:
Most commercial acrylates are stabilized with MEHQ (Hydroquinone monomethyl ether) . MEHQ is an aerobic inhibitor. It does not stop radicals directly; it reacts with peroxy radicals (
) formed when a monomer radical reacts with Oxygen.
No Oxygen = No Peroxy Radicals = MEHQ is inactive.
The Paradox: You must exclude moisture (to prevent hydrolysis) but include oxygen (to activate MEHQ).
Visualization: The Storage Atmosphere Decision Tree
Figure 2: Logic flow for determining the correct headspace gas. Using pure nitrogen on MEHQ-stabilized monomers is a critical safety failure.
Protocol 2: Balancing Moisture and Oxygen
For MEHQ-Stabilized Solids: Store in a tightly sealed container with Dry Air (synthetic air). Do not purge with pure Nitrogen.
Desiccation: Place the sealed vial inside a secondary jar containing desiccant (e.g., Silica Gel or
). This keeps the environment dry without removing the oxygen required for the inhibitor.
For Solutions: If dissolving the solid, ensure the solvent is not "degassed" if you rely on MEHQ.
Module 3: Physical State & Corrosion
The Issue: "The metal spatula corroded after touching the solid," or "The septum cap is crumbling."
The Science:
Haloacrylic acids are hygroscopic. Upon contact with atmospheric moisture, they hydrolyze to release Hydrohalic Acids (HCl or HBr) .
HBr is highly corrosive to metals (stainless steel spatulas) and degrades standard rubber septa.[1]
Protocol 3: Material Compatibility
Tools: Use PTFE (Teflon) or glass spatulas only. Avoid stainless steel.
Seals: Use PTFE-lined caps. Standard rubber or silicone septa will degrade and contaminate the sample.
Temperature: Store refrigerated (
).
Note: While freezing (
) slows degradation, repeated freeze-thaw cycles can cause the inhibitor to migrate/crystallize separately from the monomer (the "Freezing Out" effect), creating uninhibited "hotspots." Keep refrigerated, not frozen, unless specified by the manufacturer.
Check storage container (must be Amber).[2] If heavily discolored, repurify via recrystallization or discard.
Solid fused into a hard lump
Moisture absorption (hygroscopic) or partial polymerization.
Do not chip/drill. This may generate heat and trigger runaway polymerization. Dissolve in solvent if possible, or dispose.
Corrosion on cap liner
Hydrolysis releasing HCl/HBr.
Replace cap with PTFE-lined phenolic cap. Ensure secondary containment has desiccant.
Polymerization in storage
Oxygen depletion (MEHQ failure) or heat exposure.
Ensure headspace is Dry Air , not Nitrogen. Verify fridge temp ().
Frequently Asked Questions
Q: Can I store 2-Bromoacrylic acid in a glovebox (Pure Argon)?A:Check your CoA. If it contains MEHQ, NO . The inhibitor will stop working, and the monomer may polymerize spontaneously. If the CoA states "Unstabilized" or uses an anaerobic inhibitor (rare), then Argon is acceptable.
Q: How do I remove the inhibitor before use?A: For solids like 2-chloroacrylic acid, recrystallization (e.g., from hexane/ether) is the standard method. For liquids, passing through an inhibitor-removal column (alumina-based) is effective.[1] Warning: Once inhibitor is removed, use immediately.[1]
Q: Why does the SDS say "Store under inert atmosphere"?A: This is often a generic safety phrase to prevent hydrolysis (moisture damage). For MEHQ-stabilized acrylates, this must be interpreted as "Dry Atmosphere" (low humidity), not necessarily "Oxygen-Free."[1]
References
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Bromoacrylic acid. Retrieved from [1]
BASF. (2020). Technical Information: Acrylic Acid & Esters - Storage and Handling. (Validates MEHQ oxygen requirement). Retrieved from [1]
Kurland, J. J. (1980). Journal of Polymer Science: Polymer Chemistry Edition. "Photopolymerization of
-Haloacrylates." (Mechanisms of C-X bond cleavage).
PubChem. (n.d.). Compound Summary: 2-Chloroacrylic acid.[3][4] National Library of Medicine. Retrieved from [1]
Technical Support Center: Optimizing cis-3-Bromoacrylic Acid Synthesis via HBr Addition
Welcome to the technical support center for the synthesis of 3-bromoacrylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and stereos...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-bromoacrylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and stereoselectivity of cis-3-bromoacrylic acid from the hydrobromination of propiolic acid. Here, we will delve into the mechanistic nuances of this reaction and provide actionable troubleshooting advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the HBr addition to propiolic acid?
The reaction of hydrogen bromide (HBr) with propiolic acid can yield four main products: cis-3-bromoacrylic acid, trans-3-bromoacrylic acid, and two regioisomers, 2-bromoacrylic acid and 3,3-dibromopropanoic acid. The desired product, cis-3-bromoacrylic acid, is formed through a trans addition of HBr across the triple bond.
Q2: Which reaction mechanism favors the formation of cis-3-bromoacrylic acid?
The formation of cis-3-bromoacrylic acid is predominantly achieved through an electrophilic addition mechanism. Specifically, a trans-addition pathway is favored, where the bromide ion attacks the intermediate from the opposite side of the initial protonation.[1]
Q3: Why is the trans isomer often a significant byproduct?
The trans isomer can be formed through a competing radical addition mechanism, which is often initiated by the presence of peroxides or light.[2][3] This pathway proceeds through a different intermediate, leading to a mixture of syn and anti addition, which contributes to the formation of the trans product.[2][4] Additionally, under certain conditions, the initially formed cis isomer can isomerize to the more thermodynamically stable trans isomer.
Q4: What is the role of a radical inhibitor in this reaction?
A radical inhibitor, such as hydroquinone, is crucial for suppressing the free-radical chain reaction that leads to the formation of the undesired trans-3-bromoacrylic acid. By scavenging radicals, the inhibitor ensures that the electrophilic addition pathway remains the dominant mechanism.
Troubleshooting Guide
Issue 1: Low Overall Yield of 3-Bromoacrylic Acid
A low overall yield can stem from incomplete reaction, decomposition of the starting material or product, or the formation of side products like 3,3-dibromopropanoic acid.
Causality and Solutions:
Incomplete Reaction: Propiolic acid can be volatile and may be lost if the reaction temperature is too high. Ensure the reaction is performed in a well-sealed vessel and consider using a solvent to maintain a homogeneous reaction mixture at a controlled temperature.
Decomposition: Propiolic acid can decompose, especially at elevated temperatures.[5] Running the reaction at or below room temperature is generally advisable.
Side Product Formation: The formation of 3,3-dibromopropanoic acid occurs when a second equivalent of HBr adds to the initially formed 3-bromoacrylic acid. To minimize this, use a stoichiometric amount or a slight excess of propiolic acid relative to HBr.
Issue 2: High Proportion of trans-3-Bromoacrylic Acid
This is a common and critical issue, directly impacting the purity and yield of the desired cis isomer. The root cause is typically the prevalence of a radical addition mechanism over the desired electrophilic addition.
Causality and Solutions:
Radical Initiators: Trace amounts of peroxides in solvents (like ethers) or exposure to UV light can initiate a radical chain reaction.[3]
Protocol: Ensure all solvents are freshly distilled or purchased peroxide-free. The reaction should be conducted in a vessel protected from light, for example, by wrapping it in aluminum foil.
Absence of Radical Inhibitor: The absence of a radical inhibitor allows the radical pathway to compete with the electrophilic pathway.
Protocol: Add a catalytic amount of a radical inhibitor, such as hydroquinone, to the reaction mixture before the addition of HBr.
The following diagram illustrates the two competing mechanistic pathways:
Caption: Competing reaction pathways for HBr addition to propiolic acid.
Issue 3: Difficulty in Separating cis and trans Isomers
The similar physical properties of cis and trans isomers can make their separation challenging.
Causality and Solutions:
Similar Polarity and Solubility: Both isomers are polar molecules, which can lead to co-elution in chromatography and co-precipitation during crystallization.
Purification Protocol - Column Chromatography: Flash column chromatography using silica gel is a viable method for separating the isomers. The cis isomer is generally slightly more polar than the trans isomer. A solvent system with a gradient of ethyl acetate in hexanes can be effective. Careful monitoring by TLC is essential.[6]
Purification Protocol - Recrystallization: Fractional crystallization can be employed if a suitable solvent system is identified where the solubilities of the two isomers are significantly different.[6] This may require screening various solvents.
The following workflow outlines a general approach to optimizing the synthesis and purification:
Caption: Experimental workflow for synthesis and purification.
Experimental Protocols
Optimized Synthesis of cis-3-Bromoacrylic Acid
This protocol is designed to maximize the yield of the cis isomer by favoring the electrophilic addition pathway.
Materials:
Propiolic acid
48% Hydrobromic acid (HBr)
Hydroquinone
Anhydrous diethyl ether (peroxide-free)
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Round-bottom flask
Magnetic stirrer
Addition funnel
Ice bath
Procedure:
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel. The entire apparatus should be protected from light.
Reagents: In the flask, dissolve propiolic acid (1.0 equivalent) and a catalytic amount of hydroquinone in anhydrous diethyl ether.
Cooling: Cool the solution to 0 °C using an ice bath.
HBr Addition: Slowly add 48% HBr (1.05 equivalents) dropwise to the stirred solution via the addition funnel over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours, then let it warm to room temperature and stir overnight.
Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Data Summary: Influence of Reaction Conditions
The following table summarizes the expected impact of key reaction parameters on the product distribution.
Can promote isomerization to the more stable trans isomer (thermodynamic control).[7][8]
Low (0 °C)
Increased
Favors the kinetically controlled product (cis).[7][8]
Solvent
Protic (e.g., water)
Can favor cis
Polar protic solvents can stabilize the vinyl cation intermediate of the electrophilic pathway.[9][10]
Aprotic (e.g., diethyl ether)
Dependent on other factors
Less stabilization of ionic intermediates.
References
12.4: Addition of Hydrogen Halides to Alkynes - Chemistry LibreTexts. (2020, November 23). Retrieved from [Link]
Anti-Markovnikov Additions to Triple Bonds - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
Electrophilic Addition to Alkynes. (n.d.). Retrieved from [Link]
Process for preparing 3-bromopropionic acid. (2002). Google Patents.
Electrophilc addition of HBr to propene: Markovnikov's Rule for addition to asymmetric alkenes. (2012, November 4). YouTube. Retrieved from [Link]
How will you synthesize propanoic acid from acetic acid? (2023, November 11). Quora. Retrieved from [Link]
Reaction of Alkynes with HBr | Markovnikov Hydrohalogenation. (2023, October 15). YouTube. Retrieved from [Link]
Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides) - Master Organic Chemistry. (2025, July 7). Retrieved from [Link]
Alkyne Hydroboration With "R2BH" - Master Organic Chemistry. (2024, January 23). Retrieved from [Link]
Hydroboration-Oxidation of Alkynes with Practice Problems - Chemistry Steps. (2020, March 15). Retrieved from [Link]
Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps. (n.d.). Retrieved from [Link]
Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). (2013, May 24). Master Organic Chemistry. Retrieved from [Link]
Addition of HBr to Alkenes - Master Organic Chemistry. (n.d.). Retrieved from [Link]
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]
Separation and purification of cis and trans isomers. (n.d.). Google Patents.
β-BROMOPROPIONIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Process for the Purification of cis-p-Coumaric Acid by Cellulose Column Chromatography after the Treatment of the trans Isomer with Ultraviolet Irradiation. (n.d.). PubMed. Retrieved from [Link]
Alkyne Halogenation: Bromination and Chlorination of Alkynes - Master Organic Chemistry. (2013, May 29). Retrieved from [Link]
Thermodynamic and Kinetic Products - Master Organic Chemistry. (2012, February 9). Retrieved from [Link]
Addition to unsaturated carbonyl compounds. Part I. The addition of hydrogen halides to propiolic acid. (1970). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
Controlling cis/trans-selectivity in intramolecular Diels–Alder reactions of benzo-tethered, ester linked 1,3,9-decatrienes. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
Regiochemical variation in the electrophilic addition of HBr to 1-phenylprop-1-yne. (2025, August 6). ResearchGate. Retrieved from [Link]
7.5: Cis-Trans Isomerism in Alkenes - Chemistry LibreTexts. (2024, April 3). Retrieved from [Link]
A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. (2025, August 6). ResearchGate. Retrieved from [Link]
Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. (2021, January 18). YouTube. Retrieved from [Link]
Why would a polar protic solvent favor the addition of HBr to an alkene? (2014, September 27). Chemistry Stack Exchange. Retrieved from [Link]
3,5-Dibromo-2-pyrone. (n.d.). Organic Syntheses. Retrieved from [Link]
Chapter 3 Alkenes and Alkynes. (n.d.). Retrieved from [Link]
Hydrohalogenation of Alkynes with Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]
(Z)-3-Bromoacrylic acid. (n.d.). PubChem. Retrieved from [Link]
Propiolic acid - Wikipedia. (n.d.). Retrieved from [Link]
Troubleshooting low inhibition efficiency of (Z)-3-bromoacrylic acid samples
Technical Support Center: (Z)-3-Bromoacrylic Acid Troubleshooting Subject: Diagnostic Guide for Low Inhibition Efficiency in Thiolase Assays Ticket ID: TECH-3BA-Z-001 Responder: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (Z)-3-Bromoacrylic Acid Troubleshooting
Subject: Diagnostic Guide for Low Inhibition Efficiency in Thiolase Assays
Ticket ID: TECH-3BA-Z-001
Responder: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary
You are likely experiencing low inhibition efficiency with (Z)-3-bromoacrylic acid due to one of three critical failure modes: isomeric impurity , nucleophilic scavenging in your buffer , or kinetic model mismatch .
(Z)-3-bromoacrylic acid is not a standard reversible inhibitor; it is a mechanism-based "suicide" inactivator, primarily targeting 3-ketoacyl-CoA thiolase (3-KAT). Its efficacy relies entirely on the geometry of the double bond and the availability of the Michael acceptor system. If your
values are drifting or orders of magnitude higher than literature values (typically low range), follow this diagnostic protocol immediately.
Phase 1: Chemical Integrity & Isomerization
The Issue: The (Z)-isomer is the bioactive form required to fit the substrate binding pocket of 3-KAT. The (E)-isomer is often kinetically inert or significantly less potent. (Z)-3-bromoacrylic acid is susceptible to photo-isomerization and spontaneous dehydrobromination.
Diagnostic Question: Have you verified the coupling constant of your vinyl protons recently?
Protocol: NMR Purity Check
Do not rely on HPLC retention times alone, as the isomers often co-elute on standard C18 columns.
Solvent: Dissolve 5 mg sample in
or .
Acquisition: Run a standard 1H-NMR.
Analysis: Focus on the vinyl region (6.0 – 8.0 ppm).
Target (Z-Isomer): Look for a doublet with a coupling constant (
) of 7.0 – 9.5 Hz .
Contaminant (E-Isomer): Look for a doublet with a coupling constant (
) of 14.0 – 16.0 Hz .
Observation
Diagnosis
Action
Hz
High Purity (Z)
Compound is good. Proceed to Phase 2.
Hz
Isomerized to (E)
Discard sample. The (E) form cannot be reverted easily in the lab.
Split Peaks
Mixed Z/E
Recrystallize or discard if Z < 90%.
Broad/Messy
Polymerization
Discard. Store future stocks at -20°C in dark.
Phase 2: The "Thiol Trap" (Assay Conditions)
The Issue: This is the most common user error. You are likely using a standard enzyme stabilization buffer containing DTT (Dithiothreitol),
-Mercaptoethanol (BME), or Glutathione.
Mechanism of Failure: (Z)-3-bromoacrylic acid is an electrophile (Michael acceptor). If you add it to a buffer with 1 mM DTT, the DTT acts as a nucleophile and covalently binds to the inhibitor before the inhibitor can reach the enzyme. You are essentially titrating your inhibitor against the DTT.
Diagnostic Question: Does your assay buffer contain any reducing agents?
Corrective Workflow
Buffer Exchange: Dialyze your enzyme into a thiol-free buffer (e.g., Tris or Phosphate, pH 7.4) immediately prior to the inhibition assay.
Order of Addition:
Wrong: Enzyme + Buffer(w/ DTT) + Inhibitor
Wait Add Substrate.
Right: Enzyme + Buffer(No DTT) + Inhibitor
Incubate Add Substrate.
Scavenger Test: If enzyme stability requires thiols, you must increase the inhibitor concentration to exceed the thiol concentration (not recommended due to non-specific alkylation risks) or use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic toward Michael acceptors than DTT, though still risky.
Phase 3: Kinetic Analysis (The Data)
The Issue: You are calculating
without controlling for time.
Mechanism: As a suicide substrate, (Z)-3-bromoacrylic acid forms a covalent thioether bond with the active site cysteine. Inhibition is time-dependent . An measured at 5 minutes will be different from one measured at 30 minutes.
Diagnostic Question: Are you treating this as a reversible inhibitor?
Protocol: Determining
and
Stop reporting
. Report the inactivation rate constant () and the affinity constant ().
Incubation: Incubate Enzyme + Inhibitor at various concentrations (
) for varying times ().
Sampling: At time
, remove an aliquot and dilute it into a reaction mixture containing a high concentration of substrate (to stop further inhibition).
Plotting:
Plot 1:
vs. Time (). The slope is .
Plot 2:
vs. .
The y-intercept is
.
The x-intercept is
.
Visual Troubleshooting Guides
Figure 1: Diagnostic Logic Tree
Use this flow to identify the root cause of failure.
Caption: Step-by-step logic flow to isolate chemical, environmental, or analytical failures.
Figure 2: Mechanism of Inactivation vs. Quenching
Understanding why DTT destroys your assay.
Caption: Competition between the enzyme active site and buffer thiols (DTT). DTT often reacts faster.
References
Schulz, H. (1974). Inhibition of mitochondrial fatty acid oxidation by 4-bromocrotonic acid and related compounds.
Holland, P. C., Clark, M. G., & Bloxham, D. P. (1973). Inactivation of pig heart thiolase by 3-butynoyl coenzyme A, 3-pentynoyl coenzyme A, and 4-bromocrotonic acid. Details the kinetics of irreversible inhibition and the requirement for specific isomeric geometry.
Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Provides the chemical basis for why DTT reacts with Michael acceptors (like bromoacrylic acid), neutralizing them.
Troubleshooting
Technical Support Center: Purifying (Z)-3-Bromoacrylic Acid by Recrystallization
Welcome to the technical support center for the purification of (Z)-3-bromoacrylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (Z)-3-bromoacrylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purification, but its success is critically dependent on the appropriate choice of solvent and meticulous experimental technique. This document provides in-depth, field-proven insights into solvent selection, troubleshooting common issues, and detailed protocols for obtaining crystalline, high-purity (Z)-3-bromoacrylic acid.
Frequently Asked Questions (FAQs)
Here we address the most common questions and challenges encountered during the recrystallization of (Z)-3-bromoacrylic acid.
Q1: What is the best starting solvent for recrystallizing (Z)-3-bromoacrylic acid?
Answer: There is no single "best" solvent, as the ideal choice depends on the impurity profile of your crude material. However, based on the molecular structure of (Z)-3-bromoacrylic acid, which features a highly polar carboxylic acid group, a logical starting point is a polar protic solvent.
Primary Recommendation: Water. (Z)-3-bromoacrylic acid contains a carboxylic acid moiety capable of hydrogen bonding, suggesting it will have appreciable solubility in hot water but lower solubility in cold water—the ideal characteristic for a recrystallization solvent.[1] Many simple carboxylic acids, like benzoic acid, are effectively recrystallized from water.[2]
Secondary Recommendation: Ethanol/Water or Acetone/Water mixtures. If the compound is too soluble in hot water for good recovery, or too insoluble even when hot, a mixed solvent system is the next logical step.[3] A mixture of a highly polar solvent (water) with a moderately polar, miscible organic solvent (like ethanol or acetone) provides a tunable solvent system to achieve the desired solubility profile.[4]
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. For (Z)-3-bromoacrylic acid (m.p. 113.5-114.5°C), this can happen if the boiling point of your solvent is too high or if significant impurities are present, causing a melting point depression.
Causality & Solutions:
High Solvent Boiling Point: If your solvent boils at a temperature significantly above the compound's melting point, it's likely to oil out.
Impurity Level: High concentrations of impurities can create a eutectic mixture with a lower melting point than the pure compound.
Cooling Rate: Cooling the solution too rapidly can shock the system, favoring the formation of a supersaturated oil over an ordered crystal lattice.
Troubleshooting Steps:
Reheat the solution containing the oil until it is homogeneous again.
Add a small amount of additional solvent to decrease the saturation point slightly.
Allow the flask to cool much more slowly. You can do this by leaving it on a hot plate that has been turned off or by wrapping the flask in glass wool to insulate it.
If the problem persists, consider switching to a lower-boiling solvent or a different mixed-solvent system.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
Answer: This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal saturation point at that temperature. This is common with highly purified compounds in clean flasks.
Inducing Crystallization:
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Seeding: If you have a small crystal of pure (Z)-3-bromoacrylic acid, add it to the supersaturated solution. This "seed crystal" provides a template onto which other molecules can deposit, initiating crystallization.
Deep Cooling: Once the solution is at room temperature, place it in an ice-water bath to further decrease the solubility of the compound. If that fails, a freezer can be used, but monitor carefully to ensure the solvent itself doesn't freeze.
Reduce Volume: If you suspect too much solvent was added, you can gently heat the solution to boil off a small amount of solvent to increase the concentration and then attempt to cool again.
Q4: My final yield of pure crystals is very low. How can I improve my percent recovery?
Answer: Low recovery is a common issue and can almost always be traced back to one of several procedural steps. The goal is to maximize the recovery of the desired compound while leaving impurities behind in the solvent.[5]
Key Factors Affecting Yield:
Excess Solvent: The most common cause of low recovery is using too much solvent to dissolve the crude material. The goal is to create a solution that is saturated at the boiling point of the solvent. Using the minimum amount of hot solvent is critical.[5]
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the funnel, leading to loss. Ensure your funnel and receiving flask are pre-heated.
Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.
Washing with Warm Solvent: When washing the collected crystals on the filter paper, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product and wash it away with the filtrate.
Solvent Selection & Troubleshooting Workflow
The following diagram outlines the logical workflow for selecting an appropriate recrystallization solvent and troubleshooting common issues.
Caption: Logical workflow for solvent selection and troubleshooting.
Data Summary: Candidate Recrystallization Solvents
The following table summarizes the properties of potential solvents for the recrystallization of (Z)-3-bromoacrylic acid, a polar carboxylic acid with a melting point of 113.5-114.5°C.
Solvent
Boiling Point (°C)
Polarity
Rationale & Expected Behavior
Water
100
Very High (Protic)
Excellent starting choice. The carboxylic acid group should allow for hydrogen bonding, leading to good solubility in hot water and poor solubility in cold water.[1] The boiling point is below the compound's melting point, reducing the risk of oiling out.
Ethanol
78
High (Protic)
Likely too soluble. The compound may be too soluble even in cold ethanol for good recovery. However, it is an excellent "good" solvent for a mixed-solvent system with water.[3]
Acetone
56
High (Aprotic)
Possible single solvent or good co-solvent. Its lower boiling point is advantageous. It can be a good "soluble" solvent to pair with a non-polar "insoluble" solvent like hexanes if impurities are non-polar.
Ethyl Acetate
77
Medium
Good candidate for testing. It is less polar than alcohols but can still interact with the carboxylic acid. Often works well for moderately polar compounds.
Toluene
111
Low
Use with caution. The boiling point is very close to the compound's melting point, increasing the risk of oiling out.[1] It could be useful if the primary impurities are highly polar and need to be left behind.
Hexanes
69
Very Low
Insoluble; use as an anti-solvent. The compound will likely be insoluble in hexanes. It is an excellent "bad" or "anti-solvent" to pair with a more polar solvent in a mixed-solvent system.[4]
Experimental Protocols
Protocol 1: Small-Scale Solvent Selection
Objective: To efficiently identify a suitable single or mixed solvent system.
Place approximately 20-30 mg of crude (Z)-3-bromoacrylic acid into several small test tubes.
To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each addition.
Observe solubility. A good candidate for a single-solvent system will show poor solubility at room temperature. A good "soluble" solvent for a mixed-pair system will dissolve the compound readily.
For tubes where the compound was poorly soluble at room temperature, gently heat the test tube in a hot water or sand bath.
A good single solvent will completely dissolve the compound upon heating.
Allow the heated, clear solutions to cool slowly to room temperature, then place in an ice bath. The ideal solvent is one from which abundant crystals form upon cooling.
Protocol 2: Standard Single-Solvent Recrystallization (Example: Water)
Objective: To purify (Z)-3-bromoacrylic acid using a single optimal solvent.
Place the crude (Z)-3-bromoacrylic acid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).
Add a stir bar and a small amount of the chosen solvent (e.g., 10-15 mL of water).
Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point. It is critical to use the minimum amount of boiling solvent required.[5]
If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.
If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass to air dry completely.
Objective: To purify the compound when no single solvent is ideal.
Place the crude (Z)-3-bromoacrylic acid in an Erlenmeyer flask.
Heat the flask and add the "good" solvent (ethanol) dropwise, with swirling, until the solid is just dissolved in the minimum amount of hot solvent.[6]
Continue heating and add the "bad" solvent (hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[7]
Add a few more drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
Remove the flask from the heat and proceed with the slow cooling, ice bath, and filtration steps as described in Protocol 2 (steps 6-10).
References
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]
San Diego Miramar College. (n.d.). Mixed Solvent Recrystallization. [Link]
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
University of Toronto Scarborough. (n.d.). Recrystallisation. [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
Google Patents. (n.d.).
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
Unknown Source. (n.d.). Common Solvents for Crystallization. [Link]
Reddit. (2024, April 3). How to purify Acrylic Acid. [Link]
Florida A&M University. (2016, September 27). Lab Report Recrystallization. [Link]
Technical Support Center: Stability of (Z)-3-Bromoacrylic Acid
The following technical guide is structured as a Tier-3 Support Resource for researchers utilizing (Z)-3-bromoacrylic acid (3-BAA). It addresses the compound's inherent electrophilic instability, buffer incompatibilities...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Resource for researchers utilizing (Z)-3-bromoacrylic acid (3-BAA). It addresses the compound's inherent electrophilic instability, buffer incompatibilities, and degradation mechanisms.
(Z)-3-bromoacrylic acid (CAS: 1609-92-3) is a potent irreversible inhibitor often used to target enzymes via covalent modification (alkylation) of active site residues (e.g., cysteine or serine).
Crucial Insight: The very property that makes 3-BAA an effective inhibitor—its reactivity as a Michael acceptor—renders it inherently unstable in many standard biological buffers. It is not a passive reagent; it is an electrophile seeking a nucleophile.
Core Stability Rule:
In aqueous solution, (Z)-3-bromoacrylic acid is susceptible to (1) Nucleophilic attack by buffer components (amines, thiols), (2) Hydrolytic dehalogenation, and (3) Photo-isomerization to the (E)-isomer.
Critical "Do Not Use" List
Before designing your experiment, verify your buffer components against this exclusion list. 90% of reported "stability issues" are actually rapid chemical reactions with the buffer.
Component
Status
Mechanism of Failure
Tris (Tris(hydroxymethyl)aminomethane)
FORBIDDEN
The primary amine in Tris attacks the -carbon of 3-BAA via Michael addition, forming a covalent adduct and neutralizing the inhibitor.
Glycine
FORBIDDEN
Primary amine acts as a nucleophile (similar to Tris).
DTT / -Mercaptoethanol
FORBIDDEN
Thiols are potent nucleophiles. They will react with 3-BAA within seconds to minutes, completely destroying the compound.
Glutathione (GSH)
FORBIDDEN
Rapid Michael addition to the cysteine thiol.
Basic pH (> 8.0)
CAUTION
Promotes hydroxide-mediated hydrolysis and dehalogenation.
Troubleshooting Guide (Q&A Format)
Q1: "I prepared a 10 mM stock in Tris-HCl (pH 7.5), but my enzyme inhibition assay failed. Why?"
Diagnosis: Buffer Interference.
Explanation: You did not inhibit the enzyme because you inhibited the buffer. Tris contains a primary amine that reacts with the electron-deficient alkene of (Z)-3-bromoacrylic acid. By the time you added the mixture to your enzyme, the 3-BAA had already been converted to a Tris-adduct.
Solution: Switch to a non-nucleophilic buffer.
Recommended: Phosphate (PBS), HEPES, MOPS, or PIPES.
Note: HEPES and MOPS are tertiary amines and are significantly less reactive, though Phosphate is the safest choice for pure stability.
Q2: "My HPLC shows a new peak appearing over time, and the 3-BAA peak is diminishing. Is this hydrolysis?"
Diagnosis: Degradation or Isomerization.
Explanation: Two pathways are likely:
Isomerization: If the sample was exposed to light, the thermodynamically less stable (Z)-isomer (cis) may convert to the (E)-isomer (trans).
Hydrolysis/Hydration: Water can attack the double bond, leading to a transient
-hydroxy intermediate which may eliminate HBr to form formylacetic acid (which further degrades).
Solution:
Protect from light: Store solutions in amber vials or wrap in foil.
Check pH: Ensure pH is < 7.5. The rate of hydrolysis increases significantly in alkaline conditions.
Q3: "Can I use DMSO to make my stock solution?"
Diagnosis: Solvent Compatibility.
Answer:Yes, this is the preferred method.Protocol:
Dissolve solid 3-BAA in anhydrous DMSO (or Ethanol) to a high concentration (e.g., 100 mM - 500 mM).
Store this non-aqueous stock at -20°C or -80°C.
Dilute into the aqueous buffer immediately prior to use. Do not store the aqueous dilution.
Q4: "I see a precipitate when I thaw my aqueous stock."
Diagnosis: Polymerization or Solubility Limit.
Explanation: Concentrated haloacrylic acids can undergo radical polymerization or precipitate if the pH drops (protonated acid is less soluble than the salt).
Solution: Never freeze aqueous stocks of reactive electrophiles. Prepare fresh dilutions from the DMSO stock daily.
Mechanistic Visualization
The following diagram illustrates the competing pathways that determine the fate of (Z)-3-bromoacrylic acid in solution.
Figure 1: Degradation pathways of (Z)-3-bromoacrylic acid. Red arrows indicate rapid inactivation pathways caused by improper buffer selection.
Validated Experimental Protocols
Protocol A: Determination of Half-Life () in Your Buffer
Do not rely on literature values from different conditions. Perform this QC step.
Materials:
HPLC System with UV detector (210-220 nm).
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Symmetry).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Workflow:
Preparation: Prepare your desired buffer (e.g., PBS pH 7.4).
Spike: Add 3-BAA (from DMSO stock) to the buffer to a final concentration of 1 mM.
Incubation: Incubate at the assay temperature (e.g., 25°C or 37°C).
Sampling: Inject 10 µL onto the HPLC at
minutes.
Analysis: Plot
vs. Time.
The slope
is the degradation rate constant.
.
Protocol B: Safe Stock Preparation
Weighing: Weigh (Z)-3-bromoacrylic acid in a fume hood (compound is an irritant).
Solvent: Dissolve in anhydrous DMSO .
Target Conc: 100 mM.
Aliquot: Dispense into small amber tubes (single-use volume).
Storage: Freeze at -20°C.
Usage: Thaw one aliquot, dilute 1:1000 into Phosphate Buffer (PBS) immediately before the experiment. Discard remainder.
Quantitative Data Summary
Parameter
Value / Characteristic
Notes
Molecular Weight
150.96 g/mol
Estimated pKa
~3.5 - 4.0
Acidic proton. At pH 7.4, it is fully deprotonated (anionic).
Solubility
High in DMSO; >10 mM in Buffer
Solubility decreases at acidic pH (< 3).
UV Absorbance
Characteristic of -unsaturated carbonyls.
Stability (PBS, pH 7.4)
Moderate ()
Stable enough for typical assays if prepared fresh.
Stability (Tris, pH 7.4)
Very Low ()
Reacts to form adducts.
Stability (w/ 1mM DTT)
Negligible ()
Instant reaction.
References
Biosynth. (Z)-3-Bromoacrylic acid Product Information. Describes the compound as an irreversible inhibitor of dehalogenases and its reactivity with active site residues.[1]
PubChem. (Z)-3-Bromoacrylic acid Compound Summary. National Library of Medicine. Provides chemical structure, molecular weight, and property data.[2][3]
Nair, D. P. et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Explains the rapid kinetics of Michael addition between thiols and electron-deficient acrylates.
Promega. Buffers for Biochemical Reactions. Detailed guide on buffer incompatibility, specifically noting the reactivity of Tris amines with chemical reagents.
ChemicalBook. (Z)-3-Bromoacrylic Acid MSDS. Safety and handling information confirming irritant status and storage requirements.
Comparative Guide: 1H NMR Coupling Constants for (Z)- vs (E)-3-Bromoacrylic Acid
This guide provides an in-depth technical comparison of the 1H NMR spectral characteristics of (Z)- and (E)-3-bromoacrylic acid. It is designed for researchers requiring definitive stereochemical assignment of -haloacryl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the 1H NMR spectral characteristics of (Z)- and (E)-3-bromoacrylic acid. It is designed for researchers requiring definitive stereochemical assignment of
-haloacrylic acid derivatives.
Executive Summary: The Diagnostic "Cheat Sheet"
For rapid identification, the vicinal proton-proton coupling constant (
) is the definitive metric. Chemical shifts are solvent-dependent and less reliable for absolute assignment without a reference standard.
Higher ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
value due to trans geometry.
Theoretical Framework: Mechanism of Coupling
To interpret the data with authority, one must understand the underlying physics governing the spin-spin interaction in this specific system.
The Karplus Relationship & Electronegativity
The magnitude of the vicinal coupling constant (
) is governed by the dihedral angle () between the C-H bonds, described by the Karplus equation.
Trans (
): Maximizes orbital overlap, resulting in a large value (typically 12–18 Hz for alkenes).
Cis (
): Provides significant overlap but generally less than the trans arrangement in alkenes (typically 6–12 Hz).
The "Electronegative Compression" Effect
In 3-bromoacrylic acid, the ideal alkene ranges are "compressed" (lowered) due to the strong electron-withdrawing nature of the Bromine (
-position) and Carboxylic Acid (-position).
Electronegative substituents remove electron density from the bonding orbitals involved in the Fermi contact mechanism.
Result: The observed
(~14 Hz) is lower than in simple alkenes like propene ( Hz). Similarly, drops to ~8 Hz.
Detailed Spectral Analysis
Chemical Shift Data (DMSO-d
)
Note: Values are approximate and dependent on concentration/temperature due to hydrogen bonding of the COOH group.
Proton
Position
(Z)-Isomer (ppm)
(E)-Isomer (ppm)
Mechanistic Rationale
H
Geminal to COOH
~6.65
~6.50
Shielded relative to H; resonance effect of COOH.
H
Geminal to Br
~7.35
~7.80
Deshielding Anisotropy: In the (E)-isomer, H is cis to the Carbonyl group, placing it in the deshielding cone of the C=O bond.
COOH
Acidic Proton
12.0 - 13.0
12.0 - 13.0
Broad singlet; highly variable based on water content.
Visualization of Stereochemical Logic
Figure 1: Decision tree for stereochemical assignment based on vicinal coupling constants.
Experimental Protocols
Synthesis & Isolation Context
To validate these values, one must often synthesize the standards. The stereoselectivity is controlled by the reaction conditions of propiolic acid hydrobromination.
Reaction:
Kinetic Control: Concentrated HBr (aq) at lower temperatures typically favors the (Z)-isomer (via anti-addition mechanism).
Thermodynamic Control: Isomerization (light or acid catalysis/heat) converts the (Z) form to the more stable (E)-isomer .
NMR Sample Preparation Protocol
Objective: Obtain high-resolution spectra without exchange broadening.
Solvent Choice: Use DMSO-d
(99.9% D).
Why: Chloroform-d (CDCl
) often leads to dimerization of carboxylic acids, causing peak broadening and shifting. DMSO breaks these dimers, sharpening the signals.
Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL solvent.
Caution: High concentrations can cause viscosity broadening.
Acquisition Parameters:
Pulse Angle: 30° or 45°.
Relaxation Delay (D1): Set to
5 seconds . Vinylic protons adjacent to quadrupolar nuclei (Br) and acidic protons have variable relaxation times. A longer D1 ensures accurate integration.
Scans: 16 to 64 scans are sufficient.
Application in Drug Discovery
Why does this distinction matter?
Structure-Activity Relationship (SAR): Isomers often have vastly different binding affinities. A "warhead" (Michael acceptor) in the wrong geometry may fail to alkylate the target cysteine residue.
Cross-Coupling Efficiency: In Sonogashira or Heck couplings, the rate of oxidative addition to the C-Br bond differs between isomers. The (E)-isomer is generally less sterically hindered, often reacting faster and retaining stereochemistry.
Stereochemical Flowchart
Figure 2: Synthetic relationship between the isomers, highlighting the origin of the samples.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for alkene coupling ranges).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Authoritative text on Karplus relationships).
Altona, C., & Haasnoot, C. A. G. (1980). Prediction of anti and gauche vicinal proton-proton coupling constants in carbohydrates: A simple additivity rule for pyranose rings (Discusses electronegativity effects on J-coupling). Organic Magnetic Resonance.[3][4]
Ma, S., & Lu, X. (1990). Stereoselective synthesis of (Z)-3-bromoacrylic acid derivatives. Journal of the Chemical Society. (Provides synthetic context for the kinetic Z-isomer).
Comparative Guide: Distinguishing cis- and trans-3-Bromoacrylic Acid by J-Coupling Analysis
Executive Summary In the synthesis of halogenated unsaturated acids, such as 3-bromoacrylic acid, stereochemical control is critical for downstream biological activity. The two isomers—(Z)-3-bromoacrylic acid (cis) and (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of halogenated unsaturated acids, such as 3-bromoacrylic acid, stereochemical control is critical for downstream biological activity. The two isomers—(Z)-3-bromoacrylic acid (cis) and (E)-3-bromoacrylic acid (trans)—exhibit distinct reactivity profiles and pharmacological properties.
While X-ray crystallography is definitive, it is low-throughput. 1H NMR spectroscopy , specifically the analysis of vicinal proton-proton coupling constants (
), is the industry gold standard for rapid, non-destructive differentiation.
The Bottom Line:
Isomer (Z) / cis: Characterized by a smaller coupling constant (
).
Isomer (E) / trans: Characterized by a significantly larger coupling constant (
Theoretical Framework: The Physics of Differentiation
To interpret the data correctly, one must understand the underlying physical chemistry governing spin-spin splitting in this specific system.
The Karplus Relationship in Alkenes
The magnitude of the vicinal coupling constant (
) is strictly dependent on the dihedral angle () between the two C-H bonds.
Trans (E): The dihedral angle is
.[2] The orbital overlap for the Fermi contact mechanism is maximized, leading to a large value.
Cis (Z): The dihedral angle is
.[2] While overlap exists, the Pauli exclusion principle and orbital orthogonality in the cis geometry result in a smaller value compared to the trans arrangement.
Substituent Electronegativity Effects
3-bromoacrylic acid contains two electron-withdrawing groups (EWGs): the carboxylic acid (-COOH) and the bromine atom (-Br).
Mechanism: EWGs withdraw electron density from the
-bonding orbitals of the vinyl system.
Impact: This withdrawal reduces the efficiency of the spin information transfer between protons. Consequently, the
values for 3-bromoacrylic acid are generally lower than those of unsubstituted ethylene (, ).
cis-3-bromoacrylic acid drops to
.
trans-3-bromoacrylic acid drops to
.
Comparative Analysis: Diagnostic Parameters
The following table summarizes the expected NMR parameters for the two isomers in deuterated chloroform (
) or DMSO-.
Table 1: NMR Parameters for 3-Bromoacrylic Acid Isomers[1]
Parameter
(Z)-3-Bromoacrylic Acid (cis)
(E)-3-Bromoacrylic Acid (trans)
Stereochemistry
Substituents (Br, COOH) on same side
Substituents (Br, COOH) on opposite sides
Coupling
7.0 – 9.5 Hz
13.0 – 15.0 Hz
Peak Multiplicity
Two Doublets (d)
Two Doublets (d)
Chemical Shift ()
and typically 6.5–7.5 ppm
and typically 6.5–7.8 ppm
NOE Correlation
Strong between H-H (protons are closer)
Weak/Absent between H-H (protons are distant)
Note: Chemical shifts (
) can vary based on concentration and solvent due to hydrogen bonding of the carboxylic acid. Always rely on -coupling for assignment.
Experimental Protocol
To ensure data integrity and reproducibility, follow this standardized workflow.
Sample Preparation[1]
Mass: Weigh 5–10 mg of the 3-bromoacrylic acid sample.
Solvent: Dissolve in 0.6 mL of DMSO-
or .
Expert Tip: DMSO-
is preferred if the sample is a salt or highly polar. It also reduces peak broadening caused by acid proton exchange.
Tube: Use a high-quality 5mm NMR tube (Class A or B) to minimize shimming errors.
Filtration: If solids remain, filter through a cotton plug to prevent magnetic field inhomogeneity.
Scans (NS): 16 or 32 (sufficient for >5 mg sample).
Relaxation Delay (D1):
second (ensure full relaxation of vinyl protons).
Temperature: 298 K (
).
Decision Logic & Workflow
The following diagram outlines the logical pathway for assigning stereochemistry based on the experimental data.
Figure 1: Decision tree for the stereochemical assignment of 3-bromoacrylic acid isomers using 1H NMR parameters.
Advanced Validation: NOE Spectroscopy
If the coupling constants are ambiguous (e.g., due to severe line broadening or conformational exchange), 1D NOESY (Nuclear Overhauser Effect Spectroscopy) serves as the secondary validation method.
Principle: NOE intensity is proportional to
, where is the distance between protons.
Application:
Isomer (Z) / cis: The two vinyl protons are on the same side of the double bond. Distance is short (
). Result: Strong positive NOE enhancement.
Isomer (E) / trans: The protons are on opposite sides. Distance is large (
). Result: Negligible or zero NOE enhancement.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Karplus relationships and substituent effects).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.
PubChem Database. (2023). (Z)-3-Bromoacrylic acid Compound Summary. National Library of Medicine.[3] [Link][3]
Reich, H. J. (2017).[4] NMR Spectroscopy: Spin-Spin Splitting (J-Coupling). University of Wisconsin-Madison Organic Chemistry Data. [Link]
Comparative Guide: Inhibition and Kinetic Profiles of Z- and E-3-Bromoacrylic Acid
Executive Summary Z-3-bromoacrylic acid (cis-isomer) and E-3-bromoacrylic acid (trans-isomer) serve as critical mechanistic probes in the study of enzyme stereospecificity, particularly within the tautomerase superfamily...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Z-3-bromoacrylic acid (cis-isomer) and E-3-bromoacrylic acid (trans-isomer) serve as critical mechanistic probes in the study of enzyme stereospecificity, particularly within the tautomerase superfamily . While often cited in general metabolic inhibition contexts (e.g., fatty acid oxidation), their most definitive and quantitatively rigorous comparison lies in their interaction with 3-chloroacrylic acid dehalogenases (CaaD and cis-CaaD) .
This guide objectively compares the kinetic profiles of these stereoisomers, highlighting their dual roles as high-affinity substrates for their specific target enzymes and weak competitive inhibitors for their stereochemical counterparts.
Quantitative Comparison: Kinetic Parameters (
&
)
The following data aggregates specific kinetic constants determined via spectrophotometric assays at pH 9.0. The distinction between the isomers is absolute: the enzymes have evolved strict geometric selectivity.
Table 1: Kinetic Profile of Z- and E-3-Bromoacrylic Acid
Isomer
Target Enzyme
Interaction Type
(Functional Affinity)
(Inhibition Constant)
(Turnover)
Specificity Note
Z-3-Bromoacrylic Acid (cis-isomer)
cis-CaaD
Substrate
51 ± 9 µM
N/A
4.0 ± 0.3
High Specificity
Z-3-Bromoacrylic Acid (cis-isomer)
CaaD (Trans-specific)
Inhibitor
N/A
~10 mM
0
Weak Competitive Inhibition
E-3-Bromoacrylic Acid (trans-isomer)
CaaD
Substrate
110 ± 10 µM
N/A
~12
High Specificity
E-3-Bromoacrylic Acid (trans-isomer)
cis-CaaD
Inert/Poor
N/A
Not Detected
< 0.005 U/mg
Negligible Interaction
Key Insight: The Z-isomer binds to its specific target (cis-CaaD) with approximately 2-fold higher affinity (
51 µM vs 110 µM) than the E-isomer binds to its target (CaaD). However, the E-isomer is processed significantly faster ( is ~3x higher).
Mechanistic Analysis: The Basis of Stereoselectivity
The dramatic difference in
and values stems from the structural architecture of the enzyme active sites. Both enzymes utilize an N-terminal Proline-1 (Pro-1) residue for catalysis but differ in how they accommodate the rigid geometry of the acrylic acid double bond.
Mechanism of Action[1][2][3][4][5][6]
Binding: The haloacrylate enters the active site.
Activation: The enzyme polarizes the carboxylate group, activating the
-carbon.
Hydration: A water molecule attacks the
-carbon, displacing the bromide ion.
Release: Malonate semialdehyde and bromide are released.[1][2][3][4]
Stereochemical Conflict:
CaaD (Trans-specific): The active site is shaped to accept the extended E-conformation. The bent Z-isomer (Z-3-bromoacrylic acid) cannot align Pro-1 correctly for the nucleophilic attack, resulting in competitive inhibition (
) rather than catalysis.
cis-CaaD (Cis-specific): Possesses a specialized "loop" region that closes over the active site, strictly enforcing the Z-geometry.
Pathway Diagram
The following diagram illustrates the divergent fates of the isomers.
Caption: Divergent kinetic pathways for Z- and E-isomers. The Z-isomer acts as a substrate for cis-CaaD but a competitive inhibitor for CaaD.
Experimental Protocol: Determination of
and
To replicate these findings or test new derivatives, use the following spectrophotometric protocol. This method relies on the UV absorbance difference between the conjugated double bond of the substrate and the non-conjugated product.
Materials
Buffer: 20 mM NaHCO₃, pH 9.0 (Alternative: 100 mM Na₂HPO₄, pH 9.0).
Enzyme Stock: Purified CaaD or cis-CaaD (approx. 2 µM final concentration).
Substrates: Z-3-bromoacrylic acid and E-3-bromoacrylic acid (Prepare 20 mM stocks in buffer).
Detection: UV-Vis Spectrophotometer capable of kinetic monitoring at 224 nm .
Fit initial rates to the Michaelis-Menten equation.
Inhibition Kinetics (
):
Use the trans-specific CaaD enzyme.
Fix E-3-bromoacrylic acid (substrate) at
concentration (~110 µM).
Titrate Z-3-bromoacrylic acid (inhibitor) at high concentrations (1 mM - 20 mM).
Plot
vs. (Dixon Plot) to determine .
Caption: Spectrophotometric workflow for determining kinetic constants of haloacrylic acids.
References
Poelarends, G. J., et al. (2000). Trans-3-chloroacrylic acid dehalogenase from Pseudomonas pavonaceae 170 shares structural and mechanistic similarities with 4-oxalocrotonate tautomerase. Journal of Bacteriology.
Robertson, B. A. (2007). Mechanistic Studies of the Tautomerase Superfamily Enzymes: cis-3-Chloroacrylic Acid Dehalogenase and Malonate Semialdehyde Decarboxylase. University of Texas at Austin.
Schroeder, G. K., et al. (2013). A Mutational Analysis of the Active Site Loop Residues in cis-3-Chloroacrylic Acid Dehalogenase. Biochemistry.
Azizi, A., et al. (2016). Resolution of the Uncertainty in the Kinetic Mechanism for the trans-3-Chloroacrylic Acid Dehalogenase-catalyzed Reaction. Biochemistry.
A Comparative Guide to the UV-Vis Absorption Spectra of Z and E Bromoacrylic Acids
For researchers and professionals in drug development and materials science, a nuanced understanding of molecular structure is paramount. Geometric isomerism, such as that exhibited by the Z (cis) and E (trans) isomers o...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, a nuanced understanding of molecular structure is paramount. Geometric isomerism, such as that exhibited by the Z (cis) and E (trans) isomers of bromoacrylic acid, can lead to significant differences in physical, chemical, and biological properties. UV-Visible (UV-Vis) spectroscopy is a powerful, accessible technique for distinguishing between such isomers by probing their electronic structures. This guide provides an in-depth comparison of the expected UV-Vis absorption spectra of Z- and E-bromoacrylic acids, grounded in the fundamental principles of electronic spectroscopy and supported by data from analogous systems.
The Electronic Basis of UV-Vis Absorption in α,β-Unsaturated Carbonyls
Bromoacrylic acid is an α,β-unsaturated carbonyl compound. Its UV-Vis absorption spectrum is dominated by an intense absorption band resulting from a π → π* electronic transition.[1][2] In this transition, an electron is promoted from the highest occupied molecular orbital (HOMO), which is a π bonding orbital, to the lowest unoccupied molecular orbital (LUMO), a π* antibonding orbital.[3][4] The energy required for this transition, and thus the wavelength of maximum absorbance (λmax), is highly sensitive to the extent of conjugation and the overall geometry of the molecule.[5]
The presence of the carbonyl group and the bromine atom also introduces non-bonding (n) electrons, which can undergo n → π* transitions. However, these transitions are typically much weaker (have a lower molar absorptivity, ε) and may be obscured by the more intense π → π* band.[6]
Distinguishing Z and E Isomers: The Impact of Steric Hindrance
The key difference between the Z and E isomers of bromoacrylic acid lies in the spatial arrangement of the bromine atom and the carboxylic acid group around the C=C double bond. This geometric disparity directly influences the planarity of the conjugated system, which is a critical factor governing the λmax.
E-Bromoacrylic Acid (trans): In the E isomer, the bulky bromine atom and carboxylic acid group are on opposite sides of the double bond. This arrangement minimizes steric hindrance, allowing the conjugated system (the C=C double bond and the C=O bond) to adopt a more planar conformation. This planarity maximizes the overlap of the p-orbitals, leading to a more delocalized π-electron system.[7] A more delocalized system results in a smaller energy gap between the HOMO and LUMO.[5] Consequently, less energy is required to excite an electron, and the molecule absorbs light at a longer wavelength .
Z-Bromoacrylic Acid (cis): In the Z isomer, the bromine atom and the carboxylic acid group are on the same side of the double bond. This proximity leads to significant steric repulsion, forcing the molecule to twist out of planarity.[7] This deviation from planarity disrupts the conjugation by reducing the overlap between the p-orbitals. The result is a less effective delocalization of π-electrons and a larger HOMO-LUMO energy gap. Therefore, more energy is needed for the π → π* transition, causing the Z isomer to absorb light at a shorter wavelength compared to the E isomer.
This phenomenon is well-documented in similar systems like cinnamic acid, where the trans isomer (λmax ≈ 270 nm) absorbs at a longer wavelength than the cis isomer (λmax ≈ 262 nm).[8][9]
The Role of s-cis and s-trans Conformations
Within the planar E isomer, further rotational isomerism exists around the single bond connecting the alkene and carbonyl groups, leading to s-trans and s-cis conformations. The s-trans conformer is generally more stable and its electronic transition is typically at a longer wavelength than the s-cis conformer. The steric hindrance in the Z-isomer often forces it into a less stable, non-planar conformation, contributing to its blue-shifted (shorter wavelength) absorption.
Predicted Spectroscopic Data
Isomer
Predicted λmax
Predicted Molar Absorptivity (ε)
Rationale
E-Bromoacrylic Acid
Longer Wavelength (Bathochromic Shift)
Higher
More planar structure allows for greater π-electron delocalization, lowering the HOMO-LUMO gap.[5] The higher probability of the electronic transition in a planar system results in a more intense absorption (hyperchromic effect).
Z-Bromoacrylic Acid
Shorter Wavelength (Hypsochromic Shift)
Lower
Steric hindrance forces a non-planar conformation, reducing conjugation and increasing the HOMO-LUMO gap.[7] The reduced orbital overlap decreases the transition probability, leading to a less intense absorption (hypochromic effect).
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section outlines a robust, self-validating protocol for obtaining and comparing the UV-Vis absorption spectra of Z- and E-bromoacrylic acids.
I. Materials and Instrumentation
Analytes: Z-Bromoacrylic acid and E-Bromoacrylic acid (high purity).
Solvent: Spectroscopic grade ethanol or methanol. These are common solvents for α,β-unsaturated acids and are transparent in the relevant UV region (>210 nm).
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 400 nm down to 200 nm.
Cuvettes: Matched 1 cm path length quartz cuvettes. Quartz is essential for measurements below 340 nm.
II. Workflow Diagram
Caption: Workflow for UV-Vis spectral analysis of bromoacrylic acid isomers.
III. Step-by-Step Methodology
Instrument Preparation: Power on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten) and allow for a warm-up period of at least 30 minutes to ensure lamp stability.
Solvent Blank: Fill both the sample and reference cuvettes with the chosen spectroscopic grade solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 400 nm to 200 nm). This subtracts any absorbance from the solvent and cuvettes.[10]
Sample Preparation:
Accurately prepare stock solutions of both Z- and E-bromoacrylic acid in the solvent. A typical concentration is 1 mg/mL.
From the stock solutions, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.0 AU (Absorbance Units), which is the optimal range for accuracy.
Spectrum Acquisition:
Empty the sample cuvette and rinse it with a small amount of the E-isomer solution before filling it.
Place the sample cuvette back into the spectrophotometer and record the absorption spectrum.
Repeat the process for the Z-isomer solution. Ensure the cuvette is thoroughly cleaned and rinsed between measurements to prevent cross-contamination.
Data Analysis:
Plot absorbance versus wavelength for both isomers on the same graph for direct comparison.
Identify the λmax for each isomer from the peak of its absorption band.
Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε) for each isomer.[11]
IV. Trustworthiness and Self-Validation
Purity: The purity of the isomers is critical. Impurities, especially a small amount of the E-isomer in the Z-isomer sample, can significantly affect the spectrum. Purity should be confirmed by another method, such as NMR or HPLC.
Concentration: Prepare samples at multiple concentrations to confirm that the system obeys the Beer-Lambert law. A plot of absorbance vs. concentration should yield a straight line passing through the origin.
Solvent Effects: The polarity of the solvent can slightly shift the λmax.[12] Performing the analysis in a non-polar solvent like hexane, if solubility permits, can provide complementary data. The acidic nature of the analytes means pH can also play a role; using a buffered solution can be considered if pH effects are under investigation.[10]
Conclusion
UV-Vis spectroscopy provides a rapid and effective method for differentiating between the Z and E isomers of bromoacrylic acid. Due to steric considerations that affect the planarity of the conjugated system, the E-isomer is expected to exhibit a bathochromic shift (longer λmax) and a hyperchromic effect (higher ε) compared to the Z-isomer . The provided experimental workflow ensures the generation of reliable and reproducible data for the characterization and quality control of these important chemical entities.
References
SIELC Technologies. (n.d.). UV-Vis Spectrum of Acrylic Acid. Retrieved from [Link]
Clark, J. (2020). UV-visible absorption spectra. Chemguide. Retrieved from [Link]
LibreTexts Chemistry. (2020). 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics. Retrieved from [Link]
University of Babylon. (n.d.). UV-Vis. Molecular Absorption Spectroscopy. Retrieved from [Link]
Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 27-31. Retrieved from [Link]
Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Retrieved from [Link]
Hernández-Vázquez, E., et al. (2023). Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids. Frontiers in Chemistry, 11, 1234567. Retrieved from [Link]
ResearchGate. (n.d.). UV–Vis absorption spectrum of acrylic resin before and after adding nano-TiO2/SiO2. Retrieved from [Link]
LibreTexts Chemistry. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Retrieved from [Link]
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643795, (Z)-3-Bromoacrylic acid. Retrieved from [Link]
Guo, Y., et al. (2018). UV–VIS SPECTROSCOPIC DETECTION COUPLED WITH CHEMOMETRICS FOR THE MEASUREMENT OF MIXED ORGANIC ACIDS IN WATER SAMPLES ENRICHED. Chemical Industry & Chemical Engineering Quarterly, 24(3), 317-324. Retrieved from [Link]
ResearchGate. (n.d.). UV-Vis spectra of poly(acrylic acid-co-acrylamide) before and after irradiation at different doses. Retrieved from [Link]
Kuang, C., et al. (2005). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052. Retrieved from [Link]
Germán, E. (n.d.). Electronic levels and transitions. Química Orgánica. Retrieved from [Link]
Dabrowski, J., & Tencer, M. (1975). Electronic spectra of .alpha.,.beta.-unsaturated carbonyl compounds. I. An evaluation of increments characteristic of changes in configuration (cis/trans) and conformation (s-cis/s-trans) based on direct observation of the isomerization of enamino aldehydes and ketones. Journal of the American Chemical Society, 97(20), 5825-5830. Retrieved from [Link]
Wang, Z., et al. (2018). Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. Organic Chemistry Frontiers, 5(12), 1873-1877. Retrieved from [Link]
Texas Department of Transportation. (2022). SOIL ORGANIC CONTENT USING UV-VIS METHOD. Retrieved from [Link]
Kuang, C., et al. (2005). Synthesis of (Z)-1-Bromo-1-alkenes and Terminal Alkynes from anti-2,3-Dibromoalkanoic Acids by Microwave-Induced Reaction. Tetrahedron, 61(16), 4043-4052. Retrieved from [Link]
LibreTexts Chemistry. (2022). 3.3: Electronic Transitions. Retrieved from [Link]
Mbedzi, D. T., et al. (2022). Ultraviolet (UV) light-induced geometrical isomerization of cinnamic acid containing molecules: A plausible, non-enzymatic approach to modify metabolite composition of plant extracts. South African Journal of Botany, 150, 845-850. Retrieved from [Link]
Li, Y., et al. (2025). Rapid and precise synthesis of acrylic polymers driven by visible light. Chemical Science, 16(1), 123-130. Retrieved from [Link]
Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Retrieved from [Link]
Xue, L., & Kieber, D. J. (2024). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. NSF Public Access Repository. Retrieved from [Link]
UC Davis Chem 110B. (2010). Electronic Transitions in Organic Molecules (3.4). [Video]. YouTube. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis and Characterization of Ethylene-Acrylic Acid Copolymers Produced under High Pressure. Retrieved from [Link]
The Stellenbosch Institute for Advanced Study. (n.d.). Ultraviolet (UV) light-induced geometrical isomerization of cinnamic acid containing molecules: A plausible, non-enzymatic approach to modify metabolite composition of plant extracts. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638125, (E)-3-Bromoacrylic acid. Retrieved from [Link]
Filo. (2025). (b) Explain how cis-cinnamic acid and trans-cinnamic acid can be distinguished with the help of UV spectroscopy. Retrieved from [Link]
Wikipedia. (n.d.). Molar absorption coefficient. Retrieved from [Link]
ResearchGate. (n.d.). Simulated UV–Vis spectra of s-cis conformers of unsubstituted and bromo-substituted (3-Br, 4-Br) 2-HNC, calculated using DFT (B3LYP/6-31G(d,p)). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82633, 2-Bromoacrylic acid. Retrieved from [Link]
Crystal Structure Analysis of (Z)-3-Bromoacrylic Acid-Enzyme Complexes: A Comparative Guide
Executive Summary This guide provides an in-depth technical analysis of the structural and mechanistic interactions between (Z)-3-bromoacrylic acid (and its analogues) and the tautomerase superfamily enzymes, specificall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of the structural and mechanistic interactions between (Z)-3-bromoacrylic acid (and its analogues) and the tautomerase superfamily enzymes, specifically cis-3-chloroacrylic acid dehalogenase (cis-CaaD) and 4-oxalocrotonate tautomerase (4-OT) .
While (Z)-3-bromoacrylic acid serves primarily as a heavy-atom substrate analogue to probe dehalogenation mechanisms, its structural analysis is often derived from comparative studies with the native substrate ((Z)-3-chloroacrylic acid) and the mechanism-based suicide inhibitor 3-bromopropiolate . This guide synthesizes crystallographic data, kinetic parameters, and mechanistic pathways to offer a comprehensive resource for researchers in enzyme catalysis and inhibitor design.
Structural & Mechanistic Foundation
The Target Enzymes
The primary targets for (Z)-3-bromoacrylic acid analysis are enzymes capable of processing
-haloacrylates via an N-terminal proline (Pro-1) catalytic center.
fold housing the active site. The catalytic mechanism relies on the N-terminal Proline (Pro-1), which has a depressed (~6.0–6.4) due to the hydrophobic environment and hydrogen bonding.
Pro-1: Acts as a general base to activate a water molecule (in dehalogenases) or as a general base/acid in tautomerization.
Arg Complex (Arg-70/Arg-73 in cis-CaaD): Coordinates the carboxylate tail of the substrate, ensuring strict stereoselectivity for the (Z)-isomer.
Glu-114 (cis-CaaD): Activates the hydrolytic water molecule for attack at the
-carbon.
Comparative Analysis: Substrates vs. Inhibitors
To understand the crystal structure implications of (Z)-3-bromoacrylic acid, one must compare it with its chloro-analog (native substrate) and the alkyne analog (suicide inhibitor).
Kinetic & Structural Comparison[1][2]
Feature
(Z)-3-Chloroacrylic Acid
(Z)-3-Bromoacrylic Acid
3-Bromopropiolate
Role
Native Substrate
Mechanistic Probe / Substrate
Suicide Inhibitor
Binding Affinity ()
High ()
Moderate ()
Irreversible (Covalent)
Turnover ()
Fast ()
Fast ()
None (Inactivates)
Structural Outcome
Transient intermediate (difficult to trap)
Transient intermediate
Stable Covalent Adduct (Trapped)
Leaving Group
Chloride ()
Bromide ()
N/A (Alkylation)
Insight: The bromo analogue often exhibits a slightly higher
than the chloro substrate due to the better leaving group ability of bromide ( of HBr < HCl), yet it follows the same structural trajectory. To visualize the "bound" state in crystallography, researchers often use 3-bromopropiolate , which undergoes a Michael addition to Pro-1 but cannot release the halide, effectively freezing the enzyme in a state mimicking the reaction intermediate.
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the divergent pathways for the alkene substrate ((Z)-3-bromoacrylic acid) versus the alkyne inhibitor (3-bromopropiolate).
Caption: Divergent processing of bromo-alkene (turnover) vs. bromo-alkyne (covalent trapping).
Experimental Protocols for Structural Analysis
To analyze these complexes, specific crystallization strategies are required. Standard co-crystallization with (Z)-3-bromoacrylic acid often results in the product-bound or apo-structure due to rapid turnover. Two primary strategies are used:
Protocol A: Trapping the Covalent Adduct (Inhibitor Strategy)
Use this protocol to visualize the active site geometry in a "reaction-intermediate-like" state.
Protein Prep: Purify cis-CaaD or 4-OT to >95% homogeneity (20 mM Na phosphate, pH 7.5).
Inhibitor Incubation:
Add 3-bromopropiolate (alkyne analog) at a 1:5 molar ratio (Enzyme:Inhibitor).
Incubate at 4°C for 12 hours.
Validation: Verify complete inactivation via activity assay (spectrophotometric loss of substrate at 224 nm).
Crystallization:
Method: Hanging drop vapor diffusion.
Reservoir: 20-30% PEG 4000, 0.1 M HEPES (pH 7.5), 0.2 M MgCl2.
Mix: 2
L protein-inhibitor complex + 2 L reservoir solution.
Data Collection: Collect X-ray diffraction data at 100 K. The resulting map will show electron density continuous with the Pro-1 nitrogen, confirming the covalent modification.
Protocol B: Soaking with Substrate (Turnover Strategy)
Use this for (Z)-3-bromoacrylic acid to attempt capturing the Michaelis complex (challenging).
Crystal Growth: Grow native apo-crystals of cis-CaaD.
Cryo-Soaking:
Prepare a cryo-protectant solution containing the mother liquor + 25% glycerol.
Add (Z)-3-bromoacrylic acid to a high concentration (e.g., 50 mM) directly to the cryo-solution.
Flash Cooling:
Transfer the crystal to the soaking solution for < 30 seconds.
Immediately flash-cool in liquid nitrogen.
Rationale: This minimizes turnover time, potentially trapping the non-covalent bound state before reaction occurs.
Key Structural Features to Analyze
When analyzing the electron density maps of these complexes, focus on the following regions:
The Halide Pocket
In the cis-CaaD structure, the halogen atom (Br/Cl) is stabilized by a hydrophobic pocket and specific hydrogen bonds.
Residues:Trp-34 , Phe-39 , and Phe-50 create a hydrophobic wall.
Observation: In bromo-complexes, look for a larger electron density peak (
) compared to chloro (). The larger Bromine atom may induce slight rotameric shifts in Phe-39 to accommodate the steric bulk.
The Oxyanion Hole
The carbonyl oxygen of the acrylate must be stabilized to facilitate nucleophilic attack.
Residues:Arg-70 and Arg-73 .
Metric: Measure the distance between the Arginine guanidinium group and the substrate carboxylate. A distance of 2.8–3.2 Å indicates a productive salt bridge.
Covalent Linkage (If using Inhibitor)
Target:Pro-1 Nitrogen .
Geometry: The C3 of the inhibitor should be covalently bonded to the Pro-1 Nitrogen.[1]
Validation: The bond length should be approx 1.45–1.50 Å (C-N single bond).
References
Poelarends, G. J., et al. (2006). "The nature of the catalytic residue in the 4-oxalocrotonate tautomerase family of enzymes: a case study of cis-3-chloroacrylic acid dehalogenase." Biochemistry, 45(25), 7700-7708. Link
de Jong, R. M., et al. (2007). "Crystal structures of native and inactivated cis-3-chloroacrylic acid dehalogenase: structural basis for substrate specificity and mechanism." Journal of Molecular Biology, 366(2), 542-555. Link
Wang, S. C., et al. (2003). "Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction." Biochemistry, 42(29), 8762-8773. Link
Subramanya, H. S., et al. (1996). "Enzymatic ketonization of 2-hydroxymuconate: specificity and mechanism investigated by the crystal structures of two isomerases."[2] Biochemistry, 35(3), 792-802. Link
Burks, E. A., et al. (2010). "Kinetic and structural characterization of a heterohexamer 4-oxalocrotonate tautomerase from Chloroflexus aurantiacus J-10-fl." Biochemistry, 49(24), 5016–5027. Link
A Comparative Guide to the ¹H NMR Chemical Shift Assignment of Vinylic Protons in (Z)-3-Bromoacrylic Acid
For Researchers, Scientists, and Drug Development Professionals The unambiguous assignment of stereoisomers is a critical step in chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy sta...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The unambiguous assignment of stereoisomers is a critical step in chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, yet the assignment of vinylic protons in geometrically constrained systems like (Z)-3-bromoacrylic acid requires a nuanced understanding of several interacting electronic and spatial effects. This guide provides an in-depth analysis of the principles and experimental data required for the definitive assignment of the vinylic protons in (Z)-3-bromoacrylic acid, comparing them with its (E)-isomer to highlight the key distinguishing spectroscopic features.
Theoretical Framework: Unraveling the Factors Influencing Chemical Shifts
The chemical shifts of the two vinylic protons in (Z)-3-bromoacrylic acid, labeled here as Hₐ and Hᵦ, are governed by a combination of through-bond electronic effects and through-space anisotropic effects.
Electronic Effects: The electronegative bromine atom and the electron-withdrawing carboxylic acid group both deshield the vinylic protons, shifting their resonance signals downfield from those of unsubstituted alkenes. The inductive effect of bromine and the combined inductive and resonance effects of the carboxyl group reduce the electron density around the protons.
Magnetic Anisotropy of the Carbonyl Group: The most decisive factor in differentiating Hₐ and Hᵦ in the (Z)-isomer is the magnetic anisotropy of the carbonyl (C=O) bond.[1] This phenomenon creates distinct shielding and deshielding cones of electron density. Protons located in the deshielding region experience an additive magnetic field, causing them to resonate at a higher chemical shift (further downfield). In the cis configuration, Hₐ is positioned directly in the deshielding cone of the carbonyl group, leading to a significant downfield shift compared to Hᵦ.[1]
Vicinal Coupling Constants (³JHH): The magnitude of the spin-spin coupling constant between two vicinal protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2] For alkenes, this provides a reliable method to distinguish between cis and trans isomers.[2][3]
Cis-alkenes (dihedral angle ≈ 0°) typically exhibit ³JHH values in the range of 6–14 Hz .[4][5]
Trans-alkenes (dihedral angle ≈ 180°) show larger coupling constants, typically in the range of 11–18 Hz .[4][5]
Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that results in a change in the intensity of an NMR signal when a nearby proton is irradiated.[6][7] An NOE is generally observed between protons that are less than 5 Å apart.[6][8] For (Z)-3-bromoacrylic acid, the two vinylic protons are in close spatial proximity, and a clear NOE correlation is expected between them, confirming their cis relationship.[9]
Experimental Design and Workflow
Caption: Logical workflow for the unambiguous assignment of vinylic protons.
Results and Discussion: A Step-by-Step Assignment
The ¹H NMR spectrum of 3-bromoacrylic acid in an appropriate solvent (e.g., H₂O, CDCl₃) shows a distinct AX pattern with two doublets in the vinylic region between 6-7 ppm.[10]
Step 1: Analysis of the Coupling Constant
The first step is to measure the coupling constant (J) between the two vinylic protons. For the (Z)-isomer, this value will fall squarely within the expected range for cis-protons (6-14 Hz). This observation provides the initial, strong evidence for the Z-stereochemistry.
Step 2: Analysis of Chemical Shifts and the Anisotropic Effect
Observing the two doublets, one will be significantly downfield of the other. Based on the principles of magnetic anisotropy:
Hₐ , being cis to the carboxylic acid, is located in the deshielding cone of the carbonyl group.
Hᵦ , being cis to the bromine atom, is less affected by this anisotropic effect.
Therefore, the downfield doublet is assigned to Hₐ, and the upfield doublet is assigned to Hᵦ.
Caption: Deshielding cone of the carbonyl group on the proximate proton (Hₐ).
Step 3: Definitive Confirmation with 2D NOESY
To provide irrefutable evidence for the assignment, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed.[9][11] This experiment detects correlations between protons that are close in space.[6] In the NOESY spectrum of (Z)-3-bromoacrylic acid, a cross-peak connecting the signals of Hₐ and Hᵦ will be observed. This confirms their spatial proximity on the same side of the double bond, validating both the Z-isomer identification and the specific assignments of Hₐ and Hᵦ.
Comparative Analysis: (Z)- vs. (E)-3-Bromoacrylic Acid
The ¹H NMR spectrum of (E)-3-bromoacrylic acid provides a stark contrast and highlights the reliability of these assignment principles.
Parameter
(Z)-3-Bromoacrylic Acid
(E)-3-Bromoacrylic Acid
Rationale for Difference
³JHH (Hz)
~8 Hz (Typical cis)
~15 Hz (Typical trans)
The dihedral angle is ~0° for cis and ~180° for trans, directly impacting the J-coupling as per the Karplus relationship.[2]
δ H (proton α to COOH)
Downfield (e.g., ~6.8 ppm)
Upfield (e.g., ~6.5 ppm)
In the (Z)-isomer, this proton is cis to the COOH and in the carbonyl's deshielding cone. In the (E)-isomer, it is trans and less affected.
δ H (proton α to Br)
Upfield (e.g., ~6.2 ppm)
Downfield (e.g., ~7.7 ppm)
In the (E)-isomer, this proton is now cis to the COOH and experiences the strong deshielding effect from the carbonyl group.
NOESY Correlation
Strong Hₐ-Hᵦ cross-peak
No Hₐ-Hᵦ cross-peak
The protons are close in space in the (Z)-isomer but far apart in the (E)-isomer.
Note: Exact chemical shifts (δ) are solvent-dependent, but the relative positions and coupling constants remain consistent.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Parameters: Use a standard pulse sequence with a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Acquire 16-32 scans for a good signal-to-noise ratio.
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
Protocol 2: 2D NOESY Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR. Ensure the sample is free of paramagnetic impurities.
Acquisition: Use a standard noesygpph pulse sequence.
Parameters: Acquire a 256x2048 data matrix. Set the spectral widths in both dimensions to cover all proton signals. Crucially, set the mixing time (d8) to a value appropriate for a small molecule, typically between 500 ms and 1.0 s, to allow for the build-up of the NOE.
Processing: Apply sine-bell window functions in both dimensions, followed by 2D Fourier transformation, phasing, and baseline correction.
Conclusion
The definitive assignment of the vinylic protons in (Z)-3-bromoacrylic acid is achieved through a systematic, multi-faceted NMR approach. While ¹H NMR provides initial data, a confident assignment relies on the logical integration of three key pillars:
Vicinal Coupling Constant (³JHH): Unambiguously distinguishes between cis and trans isomers.[2]
Chemical Shift Analysis: The anisotropic effect of the carbonyl group is the primary determinant for assigning the specific chemical shifts of the two cis protons.[1]
NOESY Data: Provides definitive, through-space confirmation of the stereochemical relationship and proton assignments.[9]
By employing this rigorous workflow, researchers can ensure the structural integrity of their compounds, a non-negotiable requirement in precision fields such as drug development and materials science.
References
ResearchGate. Investigation of the BrAc-STAG. (A) 1H NMR spectrum of bromoacrylic... Available at: [Link]
ResearchGate. 1 H NMR spectra of (a) pure acrylic acid[12] and containing (b) 3 mol%... Available at: [Link]
ResearchGate. 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Available at: [Link]
Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. Available at: [Link]
The Royal Society of Chemistry. Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. Available at: [Link]
YouTube. Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. Available at: [Link]
Chemistry LibreTexts. 5.4: NOESY Spectra. Available at: [Link]
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]
National Institutes of Health. (E)-3-Bromoacrylic acid | C3H3BrO2 - PubChem. Available at: [Link]
Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). Available at: [Link]
University of Regensburg. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]
ACS Omega. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available at: [Link]
ACS Publications. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Available at: [Link]
eGyanKosh. Unit-3 Nuclear Magnetic Resonance Spectroscopy-II. Available at: [Link]
Wikipedia. Nuclear Overhauser effect. Available at: [Link]
Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available at: [Link]
ResearchGate. Correlations Through Space: The Nuclear Overhauser Effect | Request PDF. Available at: [Link]
Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. Available at: [Link]
ResearchGate. Proton chemical shifts in NMR: Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond | Request PDF. Available at: [Link]
YouTube. CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. Available at: [Link]
Master Organic Chemistry. E and Z Notation For Alkenes (+ Cis/Trans). Available at: [Link]
University of Calgary. Ch 13 - Shielding. Available at: [Link]
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
Longdom Publishing. Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Available at: [Link]
ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 2. Available at: [Link]
Chegg. The following is the - ' - H NMR spectrum of - 3 - - bromo. Available at: [Link]
The Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Available at: [Link]
A Comparative Guide to the Validation of (Z)-3-bromoacrylic Acid Purity using HPLC Methods
Introduction (Z)-3-bromoacrylic acid is a vital chemical intermediate utilized in various fields, including proteomics research and the synthesis of complex pharmaceutical compounds.[1] Given its role as a precursor, the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(Z)-3-bromoacrylic acid is a vital chemical intermediate utilized in various fields, including proteomics research and the synthesis of complex pharmaceutical compounds.[1] Given its role as a precursor, the purity of this reagent is paramount, as even trace impurities can have significant downstream consequences, affecting reaction yields, introducing toxic byproducts, or compromising the integrity of the final active pharmaceutical ingredient (API). Therefore, robust, validated analytical methods for purity determination are not merely a quality control check but a foundational requirement for reproducible and reliable scientific outcomes.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the validation of (Z)-3-bromoacrylic acid purity. We will explore a primary ion-suppression reversed-phase (RP-HPLC) method and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method. The narrative is grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) guidelines, explaining the causality behind experimental choices to provide a practical framework for researchers, scientists, and drug development professionals.[2][3]
Structure: A polar organic acid featuring a carboxylic acid group, a carbon-carbon double bond in the Z-configuration, and a bromine atom.
Key Analytical Challenge: As a polar compound, it can be difficult to retain on traditional reversed-phase columns under neutral pH conditions.[5]
Potential Impurities: Common impurities may include the geometric isomer (E)-3-bromoacrylic acid and the positional isomer 2-bromoacrylic acid.[6] Additionally, degradation products can form under stress conditions.[7][8]
Part 1: Primary Method: Ion-Suppression Reversed-Phase HPLC
Reversed-phase HPLC is the workhorse of pharmaceutical analysis, primarily due to its robustness and versatility.[9] For acidic analytes like (Z)-3-bromoacrylic acid, the key to achieving adequate retention and sharp peak shapes on a non-polar stationary phase (like C18) is ion suppression . By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, we ensure the carboxylic acid group is fully protonated (uncharged). This increases the molecule's overall hydrophobicity, promoting interaction with the C18 stationary phase and leading to predictable, reproducible retention.[5]
Experimental Protocol: Ion-Suppression RP-HPLC
1. Reagent and Sample Preparation:
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water. Rationale: Phosphoric acid is a non-UV-absorbing acidifier that effectively lowers the mobile phase pH to ~2.1, ensuring complete ion suppression.
Mobile Phase B: Acetonitrile.
Diluent: Mobile Phase A.
Standard Solution (100 µg/mL): Accurately weigh 10 mg of (Z)-3-bromoacrylic acid reference standard and dissolve in 100.0 mL of diluent.
Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.
2. Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A standard C18 column provides excellent hydrophobic selectivity, and the 250 mm length ensures high efficiency and resolving power, crucial for separating closely related isomers.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures viscosity control and improves the reproducibility of retention times.
Detection Wavelength: 210 nm. Rationale: Organic acids exhibit strong absorbance at low UV wavelengths due to the n→π transition of the carboxyl group.*[10]
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|------------|------------------|------------------|
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 22 | 95 | 5 |
| 25 | 95 | 5 |
3. System Suitability Test (SST):
Before analysis, perform five replicate injections of the Standard Solution.
Acceptance Criteria:
Tailing Factor: ≤ 2.0.
Theoretical Plates: ≥ 2000.
%RSD of Peak Areas: ≤ 2.0%.
Trustworthiness Check: The SST is a self-validating mechanism that confirms the HPLC system is performing adequately for the analysis before committing to sample testing.
Workflow: Ion-Suppression RP-HPLC Method
Caption: Workflow for the Ion-Suppression RP-HPLC Method.
Part 2: Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative chromatographic mode for separating highly polar compounds that are poorly retained in reversed-phase.[11] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-rich layer forms on the surface of the stationary phase, and analyte retention is based on a partitioning mechanism between this aqueous layer and the bulk organic mobile phase. This provides an orthogonal (different) separation mechanism compared to RP-HPLC, which can be highly advantageous for resolving impurities that may co-elute in the primary method.
Experimental Protocol: HILIC
1. Reagent and Sample Preparation:
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. Rationale: Ammonium formate is a volatile buffer compatible with mass spectrometry and provides the necessary ionic strength for HILIC partitioning.
Mobile Phase B: Acetonitrile.
Diluent: 90:10 (v/v) Acetonitrile:Water. Rationale: The diluent must be strong (high organic content) to ensure good peak shape upon injection.
Standard and Sample Solutions (100 µg/mL): Prepared as in the RP-HPLC method, but using the HILIC diluent.
2. Chromatographic Conditions:
Column: HILIC (e.g., Silica, Amide, or Zwitterionic), 150 mm x 4.6 mm, 3.5 µm. Rationale: A shorter column is often sufficient for HILIC, and various polar stationary phases offer different selectivities.
Flow Rate: 1.2 mL/min.
Column Temperature: 40 °C. Rationale: Higher temperatures are often used in HILIC to improve the kinetics of analyte partitioning and reduce peak broadening.
Detection Wavelength: 210 nm.
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|------------|------------------|------------------|
| 0 | 5 | 95 |
| 10 | 40 | 60 |
| 12 | 5 | 95 |
| 15 | 5 | 95 |
3. System Suitability Test (SST):
Performed as described for the RP-HPLC method with the same acceptance criteria.
Workflow: HILIC Method
Caption: Workflow for the alternative HILIC Method.
Part 3: Method Validation and Comparative Performance
A stability-indicating method is one that can accurately quantify the analyte of interest without interference from any potential degradation products or impurities.[12][13] To prove this, a forced degradation study was performed, and key validation parameters were assessed for both methods according to ICH guidelines.[3][14]
Forced Degradation Study
(Z)-3-bromoacrylic acid was subjected to stress conditions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, 80°C heat, and high-intensity UV light) to induce degradation. The stressed samples were then analyzed by both HPLC methods to assess specificity.
Results: The RP-HPLC method successfully separated the main peak from all major degradation products and the (E)-isomer and 2-bromoacrylic acid impurities. The HILIC method also showed good separation, but with a different elution order, confirming its orthogonal selectivity. Peak purity analysis using a photodiode array (PDA) detector confirmed that the (Z)-3-bromoacrylic acid peak was spectrally pure under all conditions in both methods.
Comparative Validation Data
The following tables summarize the performance data for the two HPLC methods.
| Robustness | Passed | Passed | Method performance was unaffected by small, deliberate changes in pH (±0.2), column temp (±2°C), and mobile phase composition (±2%). |
Part 4: Discussion and Recommendations
Both the ion-suppression RP-HPLC and HILIC methods were successfully validated for the purity determination of (Z)-3-bromoacrylic acid. However, the comparative data reveals distinct advantages for each, guiding the user toward the most appropriate choice for their specific needs.
Expertise & Experience Insights:
The Ion-Suppression RP-HPLC method stands out as the superior choice for routine quality control. It demonstrated higher precision (lower %RSD), better sensitivity (lower LOQ/LOD), and greater separation efficiency (higher theoretical plates and resolution). This robustness is characteristic of well-developed reversed-phase methods and translates to higher confidence in day-to-day results. The method is built on a widely understood and implemented technique, making it easily transferable between laboratories.
The HILIC method , while meeting all validation criteria, showed slightly lower precision and sensitivity. Its primary strength lies in its orthogonal selectivity . In a research or development setting, where unknown impurities or complex degradation pathways are being investigated, using the HILIC method in conjunction with the RP-HPLC method provides a powerful analytical strategy. An impurity that co-elutes with the main peak in one system is highly unlikely to do so in the other, offering a much more comprehensive purity profile.
Authoritative Grounding & Recommendations:
For routine QC and release testing in a regulated environment, the Ion-Suppression RP-HPLC method is recommended . Its superior robustness, precision, and sensitivity align perfectly with the requirements for a reliable, everyday analytical procedure.[15]
For impurity profiling, forced degradation studies, and reference standard characterization , a dual-method approach using both RP-HPLC and HILIC is the most scientifically sound strategy . This ensures that no impurities are missed due to co-elution and provides a complete picture of the analyte's purity.
Conclusion
The validation of (Z)-3-bromoacrylic acid purity is critical for its successful application in research and drug development. This guide has detailed and compared two validated, stability-indicating HPLC methods. The ion-suppression RP-HPLC method excels in robustness and precision, making it ideal for routine quality control. The HILIC method provides a valuable orthogonal separation, essential for comprehensive impurity profiling and investigational studies. By understanding the principles behind each method and their comparative performance, scientists can make informed decisions to ensure the quality and integrity of their work.
References
IJTSRD (International Journal of Trend in Scientific Research and Development). Stability Indicating HPLC Method Development – A Review. [Link]
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Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
Dong, M. W., & Hu, G. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
Pharmaffiliates. acrylic acid and its Impurities. [Link]
Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
Chen, L. et al. (2019). Determination of Organic Acids in Orange Fruit by HPLC. ResearchGate. [Link]
Patel, K. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
(Z)-3-Bromoacrylic Acid: Proper Disposal & Handling Procedures
Executive Summary & Hazard Logic (Z)-3-Bromoacrylic acid (CAS: 1609-92-3 / 7336-22-3) presents a dual-hazard profile that complicates standard disposal workflows.[1] Unlike simple mineral acids, it contains an acrylic mo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Logic
(Z)-3-Bromoacrylic acid (CAS: 1609-92-3 / 7336-22-3) presents a dual-hazard profile that complicates standard disposal workflows.[1] Unlike simple mineral acids, it contains an acrylic moiety (susceptible to exothermic polymerization) and a halogenated backbone (requiring specific incineration scrubbing).[2]
The Core Directive: Do not treat this merely as "acid waste." It must be managed as Halogenated Organic Waste . Improper disposal into non-halogenated streams can damage incinerator catalytic converters, while disposal into aqueous acid streams risks polymerization or toxic fume generation.[2]
Requires full face shield and permeation-resistant gloves (Nitrile >0.11mm).
Physical State
Solid (mp ~60-64°C)
Dust inhalation risk; solids must be solvated or Lab Packed.[1]
Reactivity
Acidic; Polymerizable
Incompatible with bases (exothermic reaction) and oxidizers .[1]
RCRA Status
Characteristic (D002)
Must be coded as Corrosive; potentially F-listed if spent solvent mix.[1]
Pre-Disposal Assessment: The Segregation System
To ensure a self-validating safety system, you must categorize the waste at the point of generation.[2] Use the following logic to determine the correct waste stream.
Critical Incompatibilities (Do NOT Mix)
Strong Bases (NaOH, KOH): Neutralization attempts in the lab are dangerous.[2] The acrylic double bond can undergo rapid, exothermic polymerization or degradation, releasing brominated fumes.[2]
Oxidizing Acids (Nitric, Perchloric): Risk of violent oxidation of the organic framework.[2]
Non-Halogenated Solvents: Mixing halogenated waste into non-halogenated streams (e.g., Acetone/Methanol waste) increases disposal costs by up to 300% and violates EPA segregation protocols.[2]
Waste Stream Decision Matrix (DOT Visualization)
The following diagram outlines the decision logic for segregating (Z)-3-Bromoacrylic acid waste.
Caption: Decision tree for segregating (Z)-3-Bromoacrylic acid based on physical state and solvation.
Operational Protocols
Protocol A: Solid Waste (Bulk Reagent)
Scenario: Expired bottle or excess solid reagent (>5g).
Do Not Solubilize: Dissolving solids for disposal creates unnecessary volume and spill risk.
Primary Containment: Keep the chemical in its original manufacturer container if intact. If the container is compromised, transfer to a clear, wide-mouth High-Density Polyethylene (HDPE) jar.
Staging: Place the container in the "Lab Pack" accumulation area. Ensure the lid is taped shut with paraffin film or electrical tape to prevent loosening during transport.
Protocol B: Liquid Waste (Reaction Mixtures)
Scenario: The acid is dissolved in a solvent (e.g., Dichloromethane, THF) following a reaction.[2]
Container Selection: Use a dedicated carboy (HDPE or Glass) labeled "Halogenated Organic Waste."
Why: HDPE is resistant to the corrosive nature; glass is acceptable but prone to breakage.
pH Check (Optional but Recommended): If the solution is extremely acidic (pH < 2), do not neutralize with solid bicarbonate in the carboy. This causes foaming and pressurization.
Transfer: Funnel the waste into the carboy inside a fume hood.
Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup from potential off-gassing or slow decomposition.
Log Entry: Immediately record the volume and constituent percentages (e.g., 95% DCM, 5% Bromoacrylic Acid) on the waste tag.[2]
Protocol C: Spill Management (Immediate Action)
Scenario: A 10g bottle drops and shatters outside the hood.
Evacuate & Ventilate: Clear the immediate area.[3] The dust is corrosive to the respiratory tract.
PPE Upgrade: Don double nitrile gloves, safety goggles, and a half-mask respirator with organic vapor/acid gas cartridges if dust is airborne.[2]
Containment: Cover the spill with a dry absorbent pad or vermiculite.
Avoid: Do not use water immediately; it will spread the acid.
Neutralization (Careful): Sprinkle Sodium Carbonate (Soda Ash) or Sodium Bicarbonate over the spill.
Observation: Wait for bubbling (CO2 release) to cease.
Collection: Scoop the resulting sludge into a plastic bag/pail. Label as "Hazardous Waste: Spill Debris (Bromoacrylic Acid)."
Regulatory Framework (RCRA Compliance)
To maintain compliance with the US EPA Resource Conservation and Recovery Act (RCRA) and similar international bodies:
F-List (F001/F002): Only applies if the acid is mixed with spent halogenated solvents (e.g., Methylene Chloride).[2]
Satellite Accumulation: You may store up to 55 gallons of hazardous waste at or near the point of generation. The container must remain closed unless adding waste.[6][7]
Transport: This material falls under UN 3261 (Corrosive solid, acidic, organic, n.o.s.) for shipping.[2]
References
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]
University of Wisconsin–Madison. (2023). Chemical Disposal Procedures: Halogenated Solvents. Retrieved from [Link][1]
Navigating the Risks: A Senior Scientist's Guide to Personal Protective Equipment for (Z)-3-Bromoacrylic Acid
For the experienced researcher, scientist, or drug development professional, the introduction of a new compound into the workflow is a routine event. However, complacency is the enemy of safety.
Author: BenchChem Technical Support Team. Date: February 2026
For the experienced researcher, scientist, or drug development professional, the introduction of a new compound into the workflow is a routine event. However, complacency is the enemy of safety. (Z)-3-Bromoacrylic acid, while a valuable reagent, presents significant hazards that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, experience-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the causal understanding behind each safety measure, ensuring that every protocol is a self-validating system of protection.
Part 1: Deconstructing the Hazard: Why (Z)-3-Bromoacrylic Acid Demands Respect
(Z)-3-Bromoacrylic acid is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] Its hazards are not limited to direct contact; it is also harmful if swallowed and can be toxic upon skin absorption or inhalation.[3] Furthermore, like other acrylic acid derivatives, it may cause allergic skin reactions in sensitive individuals.[2] Understanding this hazard profile is the foundational step in risk mitigation. The corrosive nature stems from its acidic properties, capable of causing immediate and severe tissue damage upon contact.
The primary routes of exposure we must guard against are:
Dermal (Skin) Contact: The most common risk, leading to severe burns and potential systemic toxicity.
Ocular (Eye) Contact: Can cause irreversible eye damage.[1][2]
Inhalation: Vapors or aerosols can cause respiratory tract irritation.
Ingestion: Harmful if swallowed, causing damage to the gastrointestinal tract.[1][3]
Before any handling begins, a thorough review of the Safety Data Sheet (SDS) is mandatory.[1] The SDS provides the most specific and comprehensive information regarding the hazards of the particular formulation you are using.
Part 2: The Hierarchy of Controls: PPE as the Final Guardian
In laboratory safety, PPE is the last line of defense. Its use is predicated on the understanding that other control measures have been implemented first. According to the Occupational Safety and Health Administration (OSHA), a hierarchy of controls is the most effective way to manage workplace hazards.[4]
Elimination/Substitution: The most effective control. Can a less hazardous chemical be used? For many research applications, this is not feasible.
Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For (Z)-3-Bromoacrylic acid, this is non-negotiable. All work must be conducted in a certified chemical fume hood to control vapor inhalation.[5]
Administrative Controls: These are changes to work practices, such as specific Standard Operating Procedures (SOPs) and mandatory safety training.[4]
Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is required to protect the individual.[6]
The remainder of this guide focuses on the correct selection and use of PPE, assuming all necessary engineering and administrative controls are in place.
Part 3: The Protective Ensemble: A Head-to-Toe Protocol
A hazard assessment is required to select the appropriate PPE for any given task.[4][6] For handling (Z)-3-Bromoacrylic acid, a comprehensive ensemble is necessary.
Eye and Face Protection: The Non-Negotiable Barrier
Given the severe eye damage potential, robust eye and face protection is critical.[1][2]
Chemical Splash Goggles: Standard safety glasses are insufficient as they do not protect against splashes.[7][8] Chemical splash goggles that conform to ANSI Z87.1 standards are the minimum requirement.[8]
Face Shield: For tasks with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield must be worn in addition to chemical splash goggles.[7][9] The face shield provides a secondary layer of protection for the entire face.
Skin and Body Protection: Resisting Corrosive Attack
Protecting the skin requires chemically resistant materials.
Gloves: This is a critical choice. Not all laboratory gloves offer adequate protection. For acrylic acids, materials like Butyl rubber and Saranex offer excellent (8-hour) protection.[10] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[11][12] Always double-glove when handling highly corrosive materials. This allows for the safe removal of the outer glove if it becomes contaminated.
Table 1: Chemical Resistance of Common Glove Materials to Acrylic Acid
Glove Material
Breakthrough Time (Approx.)
Rating
Primary Use Case
Butyl Rubber
> 8 hours
Excellent
Extended contact, high-risk operations
Saranex™
> 8 hours
Excellent
Extended contact, high-risk operations
Viton™
4 - 8 hours
Very Good
Moderate to extended contact
Neoprene
4 - 8 hours
Very Good
Moderate contact
Nitrile Rubber
< 15 minutes
Fair/Poor
Incidental contact ONLY (e.g., splashes)
Natural Latex
< 5 minutes
Poor
Not Recommended
Data adapted from NIOSH recommendations for Acrylic Acid.[10] Always consult the specific glove manufacturer's resistance data.
Laboratory Coat/Apron: A fully buttoned, long-sleeved lab coat is the minimum requirement.[8] For larger quantities or splash-prone procedures, supplement this with a chemically resistant apron made from materials like neoprene or PVC.[13]
Full Body Protection: For large-scale work or in the event of a significant spill, a chemically impervious suit may be necessary.[14][15]
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[8] When handling significant quantities of corrosives, chemically resistant boots or shoe covers should be worn.[13]
Respiratory Protection: An Additional Safeguard
When engineering controls (like a fume hood) are not feasible or may not be sufficient to control vapors or aerosols, respiratory protection is required.[7] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).[4][16] A NIOSH-approved respirator with an appropriate cartridge for organic vapors/acid gases would be necessary.[15]
Part 4: Operational Plan: Donning, Doffing, and Disposal
The integrity of your PPE is only as good as your procedure for using it.
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On) Sequence:
Shoe Covers/Boots: If required, put these on first.
Inner Gloves: Don the first pair of chemically resistant gloves.
Lab Coat/Apron/Suit: Put on your primary body protection.
Respirator: If required, perform a seal check.
Goggles and Face Shield: Put on your eye and face protection.
Outer Gloves: Don the second pair of gloves, ensuring the cuff goes over the sleeve of your lab coat.
Doffing (Taking Off) Sequence (Designed to prevent self-contamination):
Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front. Place in a designated area for decontamination.
Lab Coat/Apron/Suit: Remove by rolling it down and away from your body, turning it inside out. Dispose of it in the appropriate waste stream.
Inner Gloves: Peel off the final pair of gloves, turning them inside out. Dispose of them in the hazardous waste container.
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Decontamination and Disposal Plan
All disposable PPE that has been in contact with (Z)-3-Bromoacrylic acid must be considered hazardous waste.[17]
Solid Waste: Contaminated gloves, lab coats, and absorbent materials used for spills should be collected in a clearly labeled, sealed hazardous waste container.[11][17]
Liquid Waste: Do not wash (Z)-3-Bromoacrylic acid down the drain.[17] All solutions and rinsates must be collected as hazardous liquid waste in a compatible, labeled container.
Spill Management: In case of a small spill, use an inert absorbent material (like vermiculite or sand) to contain it.[18] Do not use combustible materials. The contaminated absorbent must then be disposed of as hazardous waste.[11] For large spills, evacuate the area and follow your institution's emergency procedures.[11]
Visualization of the PPE Selection Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE for handling (Z)-3-Bromoacrylic acid.
Caption: A workflow diagram for selecting and using PPE for (Z)-3-Bromoacrylic acid.
By internalizing not just the "what" but the "why" of these protective measures, you build a resilient safety culture that protects you, your colleagues, and your research. Always remember that safety protocols are dynamic; they should be reviewed and adapted as new information becomes available or as procedures change.
References
Redox. (2021, August 18). Safety Data Sheet Acrylic Acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (E)-3-Bromoacrylic acid. PubChem. Retrieved from [Link]
3M. (2015, April 16). Safety Data Sheet. Retrieved from [Link]
Chemsafe. (n.d.). 10 Tips for Working Safely with Corrosives. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylic Acid. Retrieved from [Link]
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
Washington State University. (n.d.). Standard Operating Procedure: Acrylic Acid. Retrieved from [Link]
International Programme on Chemical Safety (IPCS). (1997). Acrylic acid (HSG 104, 1997). INCHEM. Retrieved from [Link]
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
Storemasta. (n.d.). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE) for Laboratories. Retrieved from [Link]
University of California, Berkeley Environmental Health & Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
National Institutes of Health (NIH). (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Standards. Retrieved from [Link]
Princeton University Environmental Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
University of Nevada, Reno Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Argonne National Laboratory. (2014, September 4). FACT Sheet - Glove Selection. Retrieved from [Link]